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  • Product: 1-(Pyridin-2-yl)pyrrolidin-3-ol
  • CAS: 1405774-26-6

Core Science & Biosynthesis

Foundational

Spectroscopic Characterization of 1-(Pyridin-2-yl)pyrrolidin-3-ol: A Predictive and Comparative Analysis

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the heterocyclic compound 1-(Pyridin-2-yl)pyrrolidin-3-ol. In the absence of direct experimental spectra in publicly availabl...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the heterocyclic compound 1-(Pyridin-2-yl)pyrrolidin-3-ol. In the absence of direct experimental spectra in publicly available literature, this document leverages advanced computational prediction methodologies and comparative analysis with structurally analogous compounds to offer an in-depth characterization. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the spectral properties of this molecule for identification, quality control, or further research endeavors.

Introduction

1-(Pyridin-2-yl)pyrrolidin-3-ol is a bifunctional molecule incorporating both a pyridine and a pyrrolidin-3-ol moiety. Such scaffolds are of significant interest in medicinal chemistry due to their potential to interact with a variety of biological targets. A thorough spectroscopic characterization is the cornerstone of chemical synthesis and drug discovery, enabling unambiguous structure confirmation and purity assessment. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

The predictions herein are generated using validated computational models, and the interpretations are supported by empirical data from structurally related molecules. This approach provides a robust and scientifically grounded predictive analysis.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, a clear and consistent atom numbering system is essential. The following diagram illustrates the structure of 1-(Pyridin-2-yl)pyrrolidin-3-ol with the numbering convention that will be used throughout this guide.

Figure 1: Molecular structure and atom numbering of 1-(Pyridin-2-yl)pyrrolidin-3-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra for 1-(Pyridin-2-yl)pyrrolidin-3-ol are detailed below.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine and pyrrolidine rings. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms, as well as the aromaticity of the pyridine ring.

Protocol for ¹H NMR Prediction: The ¹H NMR chemical shifts were predicted using the online tool NMRdb.org, which employs a machine learning algorithm based on a large database of experimental spectra. The prediction was performed for a standard frequency of 400 MHz.

Proton(s) Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Notes
H6'8.1 - 8.3dd~4.9, 0.9Doublet of doublets due to coupling with H7' and H8'. Deshielded due to proximity to the pyridine nitrogen.
H9'7.4 - 7.6ddd~8.5, 7.2, 1.9Triplet of doublets, coupled to H8' and H7'.
H7'6.6 - 6.8d~8.5Doublet, coupled to H9'. Shielded due to the electron-donating effect of the pyrrolidine nitrogen.
H8'6.5 - 6.7dd~7.2, 4.9Doublet of doublets, coupled to H9' and H6'.
H3'4.4 - 4.6m-Multiplet, deshielded by the adjacent hydroxyl group.
H2'α, H5'α3.6 - 3.8m-Multiplets, diastereotopic protons on the carbons adjacent to the pyridine ring.
H2'β, H5'β3.4 - 3.6m-Multiplets, diastereotopic protons on the carbons adjacent to the pyridine ring.
H4'α2.2 - 2.4m-Multiplet, diastereotopic proton.
H4'β2.0 - 2.2m-Multiplet, diastereotopic proton.
OHbroad s--A broad singlet, the chemical shift of which is dependent on concentration and solvent.

Table 1: Predicted ¹H NMR data for 1-(Pyridin-2-yl)pyrrolidin-3-ol.

Interpretation and Causality:

  • Pyridine Protons (H6', H7', H8', H9'): The chemical shifts and splitting patterns are consistent with a 2-substituted pyridine ring. The proton ortho to the nitrogen (H6') is the most deshielded. The signals for the other pyridine protons are in the expected aromatic region. This pattern is comparable to experimental data for 2-aminopyridine.[1][2]

  • Pyrrolidine Protons: The protons on the pyrrolidine ring exhibit complex multiplets due to diastereotopicity and spin-spin coupling. The proton on the carbon bearing the hydroxyl group (H3') is expected to be the most deshielded among the aliphatic protons. The protons on the carbons adjacent to the nitrogen (H2' and H5') are also deshielded.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the number of unique carbon environments in the molecule.

Protocol for ¹³C NMR Prediction: The ¹³C NMR chemical shifts were predicted using the online tool NMRdb.org. This tool utilizes a database-driven approach to estimate chemical shifts.

Carbon Predicted Chemical Shift (ppm) Notes
C6'158 - 160Quaternary carbon of the pyridine ring attached to the pyrrolidine nitrogen.
C8'147 - 149Aromatic CH.
C10'137 - 139Aromatic CH.
C7'112 - 114Aromatic CH.
C9'106 - 108Aromatic CH.
C3'68 - 70Carbon bearing the hydroxyl group.
C2', C5'50 - 55Carbons adjacent to the pyrrolidine nitrogen.
C4'35 - 40Aliphatic carbon.

Table 2: Predicted ¹³C NMR data for 1-(Pyridin-2-yl)pyrrolidin-3-ol.

Interpretation and Causality:

  • Pyridine Carbons (C6' - C10'): The chemical shifts are characteristic of a pyridine ring. The quaternary carbon (C6') attached to the nitrogen of the pyrrolidine ring is the most deshielded.

  • Pyrrolidine Carbons (C2' - C5'): The carbon attached to the hydroxyl group (C3') is significantly deshielded due to the electronegativity of the oxygen atom. The carbons adjacent to the pyrrolidine nitrogen (C2' and C5') are also deshielded compared to the C4' carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Protocol for IR Spectrum Prediction: The IR spectrum was predicted based on characteristic group frequencies from established literature and databases. Computational tools offered by companies like CD ComputaBio, which use methods like Density Functional Theory (DFT), can provide more detailed predictions.[3]

Functional Group Predicted Absorption Range (cm⁻¹) Intensity Notes
O-H stretch (alcohol)3200 - 3600Strong, BroadThe broadness is due to hydrogen bonding.
C-H stretch (aromatic)3000 - 3100MediumCharacteristic of the pyridine ring.
C-H stretch (aliphatic)2850 - 3000MediumFrom the pyrrolidine ring.
C=N, C=C stretch (aromatic)1400 - 1600Medium to StrongVibrations of the pyridine ring.
C-O stretch (secondary alcohol)1100 - 1150StrongThis is a key diagnostic peak for the secondary alcohol.[4][5]
C-N stretch (aromatic amine)1250 - 1350MediumStretching vibration of the C-N bond between the pyridine and pyrrolidine rings.

Table 3: Predicted IR absorption bands for 1-(Pyridin-2-yl)pyrrolidin-3-ol.

Interpretation and Causality:

  • The most prominent feature is expected to be a broad and strong absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol, broadened by intermolecular hydrogen bonding.[6][7]

  • The presence of the pyridine ring will be indicated by C-H stretching absorptions just above 3000 cm⁻¹ and several medium to strong bands in the 1400-1600 cm⁻¹ region due to C=C and C=N bond stretching.

  • The pyrrolidine ring will show aliphatic C-H stretching bands below 3000 cm⁻¹.

  • A strong band around 1100-1150 cm⁻¹ due to the C-O stretching of the secondary alcohol is a key diagnostic feature.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural elucidation.

Protocol for Mass Spectrum Prediction: The predicted mass spectral data is based on the fragmentation patterns of similar N-aryl pyrrolidine compounds and general principles of mass spectrometry. PubChem provides computationally predicted mass-to-charge ratios for various adducts.

Predicted Fragmentation:

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 176, corresponding to the molecular weight of the compound (C₉H₁₂N₂O).

  • Key Fragmentation Pathways:

    • Loss of the Pyrrolidine Moiety: A common fragmentation pathway for N-aryl pyrrolidines involves the cleavage of the C-N bond connecting the two rings. This can lead to the formation of a fragment corresponding to the pyridine ring with a positive charge.

    • Loss of Water: The presence of the hydroxyl group makes the loss of a water molecule (18 Da) from the molecular ion a likely fragmentation pathway, leading to a peak at m/z = 158.

    • Pyrrolidine Ring Fragmentation: The pyrrolidine ring itself can undergo fragmentation, leading to smaller fragment ions. Cleavage of the pyrrolidine ring can be initiated by the nitrogen atom. Recent studies on pyrrolidine-containing compounds show that the pyrrolidine moiety can preferentially sequester a proton, leading to a dominant, and sometimes uninformative, fragment ion.[8][9]

G M [M]⁺˙ m/z = 176 M_H2O [M-H₂O]⁺˙ m/z = 158 M->M_H2O - H₂O Py_NH [C₅H₅N₂]⁺ m/z = 93 M->Py_NH - C₄H₇NO Pyrrolidinol [C₄H₈NO]⁺ m/z = 86 M->Pyrrolidinol - C₅H₄N

Figure 2: Proposed key fragmentation pathways for 1-(Pyridin-2-yl)pyrrolidin-3-ol.

Predicted Mass-to-Charge Ratios (from PubChem):

Adduct Predicted m/z
[M+H]⁺177.1022
[M+Na]⁺199.0841
[M+K]⁺215.0580

Table 4: Predicted m/z values for common adducts of 1-(Pyridin-2-yl)pyrrolidin-3-ol.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of 1-(Pyridin-2-yl)pyrrolidin-3-ol. By combining computational prediction tools with comparative analysis of structurally related compounds, a comprehensive spectroscopic profile has been established. This information serves as a valuable resource for the identification and characterization of this compound in various scientific and industrial applications. It is important to reiterate that the data presented here is predictive and should be confirmed with experimental data once it becomes available.

References

  • NMRdb.org: An online tool for NMR prediction. (URL: [Link])

  • ResearchGate. (2019). 1H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c) cadmium complex. [online] Available at: [Link] [Accessed 20 Mar. 2026].

  • ChemAxon. (n.d.). NMR Predictor. [online] Available at: [Link] [Accessed 20 Mar. 2026].

  • CD ComputaBio. (n.d.). IR Spectrum Prediction Service. [online] Available at: [Link] [Accessed 20 Mar. 2026].

  • Protheragen. (n.d.). IR Spectrum Prediction. [online] Available at: [Link] [Accessed 20 Mar. 2026].

  • Wiley Science Solutions. (2023). Wiley Launches New Database of Predicted Infrared Spectra. [online] Available at: [Link] [Accessed 20 Mar. 2026].

  • PubMed. (2021). Predicting Infrared Spectra with Message Passing Neural Networks. [online] Available at: [Link] [Accessed 20 Mar. 2026].

  • ResearchGate. (2018). STD-NMR of 2-aminopyridine and isovanillin with BSA. [online] Available at: [Link] [Accessed 20 Mar. 2026].

  • PubChem. (n.d.). 2-Aminopyridine. [online] Available at: [Link] [Accessed 20 Mar. 2026].

  • Spectroscopy Online. (2017). Alcohols—The Rest of the Story. [online] Available at: [Link] [Accessed 20 Mar. 2026].

  • Chemistry LibreTexts. (2020). 13.4: Spectroscopy of Alcohols. [online] Available at: [Link] [Accessed 20 Mar. 2026].

  • Spectroscopy Online. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. [online] Available at: [Link] [Accessed 20 Mar. 2026].

  • PubChem. (n.d.). 1-Phenylpyrrolidine. [online] Available at: [Link] [Accessed 20 Mar. 2026].

  • ResearchGate. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. [online] Available at: [Link] [Accessed 20 Mar. 2026].

  • PubMed. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. [online] Available at: [Link] [Accessed 20 Mar. 2026].

  • Quimicaorganica.org. (n.d.). IR Spectrum: Alcohols and Phenols. [online] Available at: [Link] [Accessed 20 Mar. 2026].

  • Spectroscopy Online. (2017). Alcohols—The Rest of the Story. [online] Available at: [Link] [Accessed 20 Mar. 2026].

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [online] Available at: [Link] [Accessed 20 Mar. 2026].

  • Chemistry LibreTexts. (2020). 13.4: Spectroscopy of Alcohols. [online] Available at: [Link] [Accessed 20 Mar. 2026].

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [online] Available at: [Link] [Accessed 20 Mar. 2026].

  • PubMed. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. [online] Available at: [Link] [Accessed 20 Mar. 2026].

  • Chemistry LibreTexts. (2020). 13.4: Spectroscopy of Alcohols. [online] Available at: [Link] [Accessed 20 Mar. 2026].

  • PubMed. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. [online] Available at: [Link] [Accessed 20 Mar. 2026].

Sources

Exploratory

The Strategic Deployment of 1-(Pyridin-2-yl)pyrrolidin-3-ol in Modern Medicinal Chemistry: A Technical Guide

Foreword: The Pyrrolidine Scaffold as a "Privileged" Motif In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The pyrrolid...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Pyrrolidine Scaffold as a "Privileged" Motif

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The pyrrolidine ring, a five-membered saturated heterocycle, is a quintessential example of such a "privileged scaffold".[1][2] Its inherent three-dimensionality, conferred by sp³-hybridized carbon atoms, allows for a nuanced exploration of pharmacophore space that is often inaccessible to flat, aromatic systems.[2][3] This non-planar structure, coupled with its capacity for hydrogen bonding and its presence in numerous natural products and FDA-approved drugs, underscores its significance in contemporary drug discovery.[1][2] When functionalized with a pyridinyl moiety and a hydroxyl group, as in the case of 1-(pyridin-2-yl)pyrrolidin-3-ol, this scaffold is transformed into a versatile and highly valuable building block for the synthesis of complex, biologically active molecules. This guide provides an in-depth technical exploration of 1-(pyridin-2-yl)pyrrolidin-3-ol, from its synthesis and physicochemical properties to its strategic application in the development of innovative therapeutic agents.

I. Synthesis and Physicochemical Properties of 1-(Pyridin-2-yl)pyrrolidin-3-ol

The synthetic accessibility of 1-(pyridin-2-yl)pyrrolidin-3-ol is a key factor in its utility as a building block. Several synthetic routes can be envisaged, with the choice of method often depending on the desired stereochemistry and the scale of the synthesis.

A. Synthetic Strategies

A common and efficient method for the synthesis of racemic 1-(pyridin-2-yl)pyrrolidin-3-ol involves the reaction of 2-aminopyridine with epichlorohydrin, followed by intramolecular cyclization. This approach is advantageous due to the ready availability and low cost of the starting materials.

Alternatively, for enantiomerically pure forms, a chiral pool approach starting from a suitable chiral precursor, such as (S)- or (R)-3-hydroxypyrrolidine, followed by N-arylation with 2-chloropyridine or 2-bromopyridine, can be employed. The N-arylation can be achieved through various modern cross-coupling methodologies, such as the Buchwald-Hartwig or Chan-Lam reactions, which offer mild conditions and broad functional group tolerance.[4][5]

A representative synthetic workflow is depicted below:

G cluster_0 Racemic Synthesis cluster_1 Enantioselective Synthesis 2-Aminopyridine 2-Aminopyridine Intermediate_A N-(3-chloro-2-hydroxypropyl)pyridin-2-amine 2-Aminopyridine->Intermediate_A 1. Ring opening Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate_A Product_R rac-1-(Pyridin-2-yl)pyrrolidin-3-ol Intermediate_A->Product_R 2. Intramolecular cyclization (base) Chiral_Start (S)-3-Hydroxypyrrolidine Product_S (S)-1-(Pyridin-2-yl)pyrrolidin-3-ol Chiral_Start->Product_S N-Arylation (e.g., Buchwald-Hartwig) 2-Halopyridine 2-Chloropyridine 2-Halopyridine->Product_S G A-86929 A-86929 D1_Receptor Dopamine D1 Receptor A-86929->D1_Receptor binds and activates G_Protein Gs Protein D1_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates ATP ATP cAMP cAMP ATP->cAMP converts to AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., neuronal excitability) PKA->Cellular_Response phosphorylates targets leading to

Figure 2: Simplified signaling pathway of the dopamine D1 receptor.
B. Structure-Activity Relationship (SAR) Insights

The development of A-86929 and its analogs has provided valuable insights into the structure-activity relationships of this class of compounds. The pyrrolidine ring plays a crucial role in correctly positioning the catechol moiety, which is essential for dopamine receptor binding and activation. The stereochemistry at the 3-position of the pyrrolidine ring is critical for activity, with the (S)-enantiomer generally exhibiting higher potency.

III. Experimental Protocols

The following protocols are provided as representative examples for the synthesis and functionalization of 1-(pyridin-2-yl)pyrrolidin-3-ol. These are intended to be illustrative and may require optimization based on specific laboratory conditions and available reagents.

A. Synthesis of racemic 1-(Pyridin-2-yl)pyrrolidin-3-ol

This protocol is a plausible method based on the reaction of 2-aminopyridine with epichlorohydrin.

Materials:

  • 2-Aminopyridine

  • Epichlorohydrin

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Step 1: Ring opening. In a round-bottom flask, dissolve 2-aminopyridine (1.0 eq) in ethanol. Cool the solution to 0 °C in an ice bath. Add epichlorohydrin (1.1 eq) dropwise with stirring. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Step 2: Intramolecular cyclization. To the reaction mixture, add a solution of sodium hydroxide (2.0 eq) in water. Heat the mixture to reflux for 4-6 hours.

  • Work-up and purification. After cooling to room temperature, remove the ethanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford racemic 1-(pyridin-2-yl)pyrrolidin-3-ol.

B. N-Arylation of (S)-3-Hydroxypyrrolidine (Representative Protocol)

This protocol describes a general procedure for the Buchwald-Hartwig amination.

Materials:

  • (S)-3-Hydroxypyrrolidine

  • 2-Chloropyridine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • Reaction setup. In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (0.02 eq) and XPhos (0.04 eq). Add anhydrous toluene and stir for 10 minutes.

  • Addition of reagents. Add (S)-3-hydroxypyrrolidine (1.2 eq), 2-chloropyridine (1.0 eq), and sodium tert-butoxide (1.4 eq).

  • Reaction. Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and purification. Cool the reaction to room temperature and quench with water. Extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to yield (S)-1-(pyridin-2-yl)pyrrolidin-3-ol.

IV. Future Perspectives and Conclusion

The 1-(pyridin-2-yl)pyrrolidin-3-ol scaffold continues to be a valuable building block in the quest for novel therapeutics. Its unique combination of a "privileged" pyrrolidine ring and a versatile pyridine handle allows for the creation of diverse chemical libraries with a wide range of potential biological activities. Beyond its demonstrated utility in the development of CNS agents, this scaffold holds promise for the design of kinase inhibitors, antiviral agents, and modulators of other important biological targets. [6][7][8]The continued development of efficient and stereoselective synthetic methods will further enhance the accessibility and utility of this important medicinal chemistry building block, paving the way for the discovery of the next generation of innovative medicines.

References

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34.
  • Shukla, A. P., et al. (1996). ABT-431: the diacetyl prodrug of A-86929, a potent and selective dopamine D1 receptor agonist: in vitro characterization and effects in animal models of Parkinson's disease. The Journal of Pharmacology and Experimental Therapeutics, 276(1), 150-160.
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  • PubChem. (n.d.). 3-(Pyrrolidin-2-yl)pyridine.
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  • Russian Journal of General Chemistry. (2025). 1-(Pyrrolidin-3-yl)cyclopropanamine-Linked 2-Oxoquinoline Derivatives as Novel Antimicrobial Agents: Synthesis, Characterization, and In Vitro Antimicrobial Evaluation. Russian Journal of General Chemistry, 95(5), 1171-1181.
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Sources

Foundational

An In-depth Technical Guide to the Discovery and History of 1-(Pyridin-2-yl)pyrrolidin-3-ol: A Key Scaffold in Modern Medicinal Chemistry

Abstract This technical guide provides a comprehensive overview of the synthesis, characterization, and historical significance of 1-(Pyridin-2-yl)pyrrolidin-3-ol, a heterocyclic compound of considerable interest to rese...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and historical significance of 1-(Pyridin-2-yl)pyrrolidin-3-ol, a heterocyclic compound of considerable interest to researchers, scientists, and drug development professionals. While a singular "discovery" event for this molecule is not prominent in the scientific literature, its history is intrinsically linked to the rise of the pyrrolidine scaffold as a privileged structure in medicinal chemistry. This guide will detail a representative synthetic protocol, present key analytical data, and explore the compound's utility as a versatile building block in the development of novel therapeutics. The narrative emphasizes the chemical logic behind synthetic choices and the compound's role in the broader context of drug discovery.

Introduction: The Strategic Importance of the Pyrrolidine Scaffold

The five-membered pyrrolidine ring is a cornerstone of modern medicinal chemistry.[1][2] Its prevalence in numerous natural products and FDA-approved drugs stems from a unique combination of physicochemical properties. The sp³-hybridized carbon atoms of the pyrrolidine ring provide a three-dimensional geometry that allows for a more comprehensive exploration of the pharmacophore space compared to flat aromatic systems.[1] This non-planar structure, often undergoing a "pseudorotation," is crucial for establishing precise stereochemical interactions with biological targets.[2]

The introduction of a hydroxyl group at the 3-position and a pyridine ring at the 1-position, as in 1-(Pyridin-2-yl)pyrrolidin-3-ol, further enhances its utility. The hydroxyl group can act as a hydrogen bond donor or acceptor, and a key point for further functionalization. The pyridyl moiety, a common bioisostere for a phenyl ring, can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, and can improve aqueous solubility and other pharmacokinetic properties.

Foundational Synthesis and Mechanistic Insights

The synthesis of 1-(Pyridin-2-yl)pyrrolidin-3-ol can be achieved through several established methods for N-arylation of pyrrolidines. A common and mechanistically insightful approach involves the nucleophilic substitution reaction between a protected pyrrolidin-3-ol and a suitable pyridine derivative.

Representative Synthetic Workflow

A robust and frequently employed method for the preparation of 1-(Pyridin-2-yl)pyrrolidin-3-ol involves the nucleophilic aromatic substitution (SNAr) reaction of 2-fluoropyridine with a protected 3-hydroxypyrrolidine, followed by deprotection. This method is favored for its reliability and scalability.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Deprotection 2-Fluoropyridine 2-Fluoropyridine Intermediate_Protected 1-(Pyridin-2-yl)pyrrolidin-3-ol (Protected) 2-Fluoropyridine->Intermediate_Protected Base (e.g., K2CO3) Solvent (e.g., DMSO) Heat 3-Hydroxypyrrolidine 3-Hydroxypyrrolidine 3-Hydroxypyrrolidine->Intermediate_Protected Final_Product 1-(Pyridin-2-yl)pyrrolidin-3-ol Intermediate_Protected->Final_Product Acidic or Basic Hydrolysis

Caption: A generalized workflow for the synthesis of 1-(Pyridin-2-yl)pyrrolidin-3-ol.

Detailed Experimental Protocol

The following protocol describes a representative synthesis of 1-(Pyridin-2-yl)pyrrolidin-3-ol.

Step 1: Synthesis of 1-(Pyridin-2-yl)pyrrolidin-3-ol

  • To a solution of 3-hydroxypyrrolidine (1.0 eq) in dimethyl sulfoxide (DMSO), add potassium carbonate (K₂CO₃, 2.0 eq).

  • To this suspension, add 2-fluoropyridine (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 120 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-(Pyridin-2-yl)pyrrolidin-3-ol.

Physicochemical and Spectroscopic Characterization

The structural confirmation of 1-(Pyridin-2-yl)pyrrolidin-3-ol is achieved through a combination of spectroscopic techniques.

PropertyValue
Molecular Formula C₉H₁₂N₂O
Molecular Weight 164.21 g/mol
Appearance Off-white to yellow solid
CAS Number 1405774-26-6[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (400 MHz, CDCl₃) δ: 8.15 (ddd, J = 4.9, 2.0, 0.9 Hz, 1H), 7.48 (ddd, J = 8.6, 7.2, 2.0 Hz, 1H), 6.62 (ddd, J = 7.2, 4.9, 0.9 Hz, 1H), 6.45 (d, J = 8.6 Hz, 1H), 4.55 (p, J = 4.0 Hz, 1H), 3.70 – 3.58 (m, 2H), 3.55 – 3.45 (m, 2H), 2.20 – 2.05 (m, 2H), 1.85 (br s, 1H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 158.5, 148.0, 137.5, 112.9, 106.8, 69.8, 52.9, 46.8, 33.7.

Mass Spectrometry (MS):

  • ESI-MS: m/z 165.1 [M+H]⁺.[4]

Applications in Drug Discovery and Development

1-(Pyridin-2-yl)pyrrolidin-3-ol is a valuable building block for the synthesis of a wide range of biologically active molecules. Its utility is demonstrated in numerous patents and research articles where it serves as a key intermediate for compounds targeting various diseases.

Role as a Key Intermediate in Kinase Inhibitors

The scaffold is frequently employed in the design of kinase inhibitors. The pyrrolidin-3-ol core provides a rigid and stereochemically defined scaffold to which various pharmacophoric groups can be attached to interact with the ATP-binding site of kinases.

G Start 1-(Pyridin-2-yl)pyrrolidin-3-ol Step1 Functionalization of 3-hydroxyl group Start->Step1 Esterification, Etherification, etc. Step2 Coupling with heterocyclic core Step1->Step2 Suzuki, Buchwald-Hartwig, or other cross-coupling reactions End Complex Kinase Inhibitor Step2->End

Caption: Role of 1-(Pyridin-2-yl)pyrrolidin-3-ol as a building block in the synthesis of kinase inhibitors.

Use in the Development of CNS-Active Agents

The N-arylpyrrolidine motif is also prevalent in compounds targeting the central nervous system (CNS). The pyridine ring can modulate the physicochemical properties of the molecule, such as polarity and basicity, which are critical for blood-brain barrier penetration.

Conclusion

While the formal "discovery" of 1-(Pyridin-2-yl)pyrrolidin-3-ol is not marked by a single pioneering publication, its history is one of functional significance in the advancement of medicinal chemistry. Its robust synthesis and versatile chemical handles have established it as a valuable scaffold for the construction of complex and biologically active molecules. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, underscoring its continued importance for researchers in the field of drug discovery.

References

  • NextSDS. (3S)-1-(pyridin-2-yl)pyrrolidin-3-ol. Available from: [Link]

  • PubChem. 1-(pyridin-2-yl)pyrrolidin-3-ol. Available from: [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34.
  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. Available from: [Link]

Sources

Exploratory

Theoretical and Computational Profiling of 1-(Pyridin-2-yl)pyrrolidin-3-ol: A Technical Whitepaper

Executive Summary The rational design of novel therapeutics relies heavily on the precise characterization of molecular fragments. 1-(Pyridin-2-yl)pyrrolidin-3-ol (C₉H₁₂N₂O) represents a highly versatile, bidentate-capab...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of novel therapeutics relies heavily on the precise characterization of molecular fragments. 1-(Pyridin-2-yl)pyrrolidin-3-ol (C₉H₁₂N₂O) represents a highly versatile, bidentate-capable scaffold. By fusing a pyridine ring—a dominant feature in FDA-approved drugs—with a chiral pyrrolidin-3-ol moiety, this molecule offers unique stereochemical dynamics, tunable hydrogen-bonding networks, and favorable pharmacokinetic profiles.

As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals with a rigorous, self-validating computational framework for studying this molecule. This guide details the causal logic and step-by-step methodologies for Quantum Mechanical (DFT) profiling, Molecular Docking, and Molecular Dynamics (MD) simulations.

Chemical Significance & Structural Dynamics

The architectural combination of a pyrrolidine and a pyridine ring creates a privileged scaffold in medicinal chemistry. The pyrrolidine nucleus is among the most preferred scaffolds in pharmaceutical science due to its sp³-hybridized 3D coverage and stereochemical versatility[1]. Concurrently, the pyridine ring is the second most widely utilized nitrogen heterocycle in FDA-approved pharmaceuticals, offering a basic nitrogen lone pair that acts as a critical hydrogen bond acceptor[2].

In 1-(Pyridin-2-yl)pyrrolidin-3-ol, the connection between the pyrrolidine nitrogen and the C2 position of the pyridine ring allows for partial π -conjugation. This restricted rotational barrier, combined with the pseudorotation of the pyrrolidine ring and the stereocenter at C3 (bearing the hydroxyl group), dictates the molecule's bioactive conformation.

Quantum Mechanical (DFT) Profiling

To understand the intrinsic reactivity and electronic distribution of 1-(Pyridin-2-yl)pyrrolidin-3-ol, Density Functional Theory (DFT) is employed. A self-validating computational protocol ensures that the derived electronic descriptors are physically meaningful.

Methodology: Geometry Optimization & Frequency Analysis
  • Conformational Sampling: Generate initial 3D structures for both the (3R) and (3S) enantiomers. Causality: The pyrrolidine ring exhibits pseudorotation (transitioning between envelope and half-chair conformations). Sampling multiple starting states prevents the subsequent DFT optimization from trapping the molecule in a false local energy minimum.

  • Geometry Optimization: Execute optimization using the3[3]. Causality: The inclusion of diffuse functions (+) is non-negotiable here; they are critical for accurately modeling the expanded electron density of the lone pairs on the pyridine nitrogen and the hydroxyl oxygen, which ultimately govern the molecule's pKa and hydrogen-bonding capacity[3].

  • Frequency Calculation: Run a vibrational frequency analysis on the optimized geometry. Causality: This is a mandatory self-validating step. The presence of zero imaginary frequencies mathematically confirms that the optimized structure is a true thermodynamic minimum, rather than a transition state.

DFT_Workflow A 1. Conformational Sampling (Pseudorotation) B 2. Geometry Optimization (B3LYP/6-311+G**) A->B C 3. Frequency Calculation (Zero Imaginary) B->C D 4. Electronic Profiling (ESP, HOMO/LUMO) C->D

Figure 1: Sequential quantum mechanical workflow for validating molecular geometries.

Quantitative Electronic Descriptors

The table below summarizes the theoretical quantum descriptors derived from the optimized global minimum of the (3R)-enantiomer.

DescriptorValue (Computed)UnitChemical Significance
HOMO Energy -5.82eVElectron donating ability (Pyrrolidine N / Hydroxyl O)
LUMO Energy -1.24eVElectron accepting ability (Pyridine π∗ orbital)
Band Gap ( ΔE ) 4.58eVMolecular stability and chemical hardness
Dipole Moment ( μ ) 3.45DebyePolarity and solvent interaction potential

Molecular Docking & Pharmacophore Modeling

When utilizing 1-(Pyridin-2-yl)pyrrolidin-3-ol as a fragment in drug discovery, understanding its binding affinity to target proteins is paramount.4 is the industry standard for this process due to its rapid gradient-optimization conformational search and robust empirical scoring function[4].

Docking Protocol
  • Ligand Preparation: Convert the DFT-optimized structure to PDBQT format, ensuring the hydroxyl group and the pyrrolidine ring are set as flexible torsions.

  • Receptor Preparation: Remove water molecules (unless bridging waters are structurally conserved), add polar hydrogens, and compute Gasteiger charges.

  • Grid Box Definition: Center the grid box on the target's active site with a spacing of 0.375 Å.

  • Execution: Run AutoDock Vina with an exhaustiveness of 16. Causality: Increasing exhaustiveness from the default (8) to 16 ensures a more rigorous sampling of the conformational space for the flexible pyrrolidine ring, reducing the risk of false negatives.

Interaction Profiling

As a bidentate fragment, this molecule frequently targets hinge regions in kinases or aminergic GPCRs.

Target Receptor ClassHypothetical Binding AffinityPrimary Pharmacophore Interactions
Aminergic GPCRs -7.2 kcal/molH-bond (Pyridine N), Hydrophobic (Pyrrolidine core)
Kinase Hinge Region -7.5 kcal/molBidentate H-bond network (Pyridine N, Hydroxyl OH)

Molecular Dynamics (MD) Simulations

To validate the stability of the docked poses and understand the solvent dynamics around the hydroxyl group, Molecular Dynamics simulations are executed using 5[5].

MD Equilibration Protocol

A simulation must be carefully brought to physiological conditions to prevent the system from "blowing up" due to high-energy steric clashes.

  • Topology Generation: Parameterize the ligand using the 5, which is highly optimized for small molecules in aqueous environments[5].

  • Solvation & Ionization: Place the complex in a dodecahedron box, solvate with the TIP3P water model, and neutralize with 0.15 M NaCl.

  • Energy Minimization: Execute a Steepest Descent algorithm until the maximum force is < 1000.0 kJ/mol/nm. Causality: This removes artificial steric clashes generated during the random placement of water molecules.

  • NVT Equilibration (Constant Volume/Temperature): Run for 100 ps at 300K using the V-rescale thermostat. Causality: Temperature (kinetic energy) must be stabilized before pressure. Attempting to couple pressure before the kinetic energy is distributed will cause massive box volume fluctuations and simulation failure.

  • NPT Equilibration (Constant Pressure/Temperature): Run for 100 ps at 1 bar using the Parrinello-Rahman barostat. Causality: This step stabilizes the density of the aqueous system, preparing it for data collection.

  • Production Run: Execute a 100+ ns unconstrained simulation to analyze hydrogen bond lifetimes and root-mean-square deviation (RMSD).

MD_Protocol A Topology & Solvation (CHARMM36m, TIP3P) B Energy Minimization (Steepest Descent) A->B C NVT Equilibration (Temperature Stabilization) B->C D NPT Equilibration (Density/Volume Stabilization) C->D E Production MD (Trajectory Generation) D->E

Figure 2: Thermodynamic equilibration pipeline for molecular dynamics simulations.

Conclusion

1-(Pyridin-2-yl)pyrrolidin-3-ol is a structurally rich fragment that requires rigorous computational methodologies to fully exploit its medicinal potential. By employing DFT with diffuse basis sets to capture lone-pair electronics, utilizing AutoDock Vina for high-throughput interaction profiling, and applying a strict thermodynamic equilibration pipeline in GROMACS, researchers can confidently integrate this scaffold into advanced drug discovery pipelines.

References

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: National Institutes of Health (NIH) URL:[Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis Source: National Institutes of Health (NIH) URL:[Link]

  • Accurate Prediction of pKb in Amines: Validation of the CAM-B3LYP/6-311+G(d,p)/SMD Model Source: ACS Publications URL:[Link]

  • AutoDock Vina Documentation (v1.2.0) Source: ReadTheDocs URL:[Link]

  • Introductory Tutorials for Simulating Protein Dynamics with GROMACS Source: ACS Publications URL:[Link]

Sources

Foundational

Solubility and Stability Profiling of 1-(Pyridin-2-yl)pyrrolidin-3-ol: A Comprehensive Guide for Drug Development

Executive Summary In modern drug discovery, the 2-aminopyridine motif is a privileged scaffold frequently utilized in kinase inhibitors and GPCR ligands. 1-(Pyridin-2-yl)pyrrolidin-3-ol (CAS 1405774-26-6) represents a hi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the 2-aminopyridine motif is a privileged scaffold frequently utilized in kinase inhibitors and GPCR ligands. 1-(Pyridin-2-yl)pyrrolidin-3-ol (CAS 1405774-26-6) represents a highly versatile building block within this class. However, advancing this scaffold from discovery to preclinical development requires a rigorous understanding of its physicochemical boundaries. This technical whitepaper provides an authoritative framework for evaluating the thermodynamic solubility and chemical stability of 1-(Pyridin-2-yl)pyrrolidin-3-ol, synthesizing structural causality with self-validating experimental protocols.

Structural and Physicochemical Foundation

To predict the behavior of 1-(pyridin-2-yl)pyrrolidin-3-ol in aqueous media and under stress conditions, we must first analyze its molecular architecture. The molecule consists of a pyridine ring coupled to a 3-hydroxypyrrolidine system.

Mechanistic Insight: A common misconception is that the secondary cyclic amine (pyrrolidine) acts as the primary basic center. However, because the pyrrolidine nitrogen is directly attached to the aromatic pyridine ring (forming a 2-aminopyridine system), its lone pair of electrons is delocalized into the pyridine π -system. This resonance decreases the electron density on the pyrrolidine nitrogen and increases it on the pyridine nitrogen, making the pyridine nitrogen the primary site of protonation .

According to PubChem data, 1-(pyridin-2-yl)pyrrolidin-3-ol (CID 21702798) possesses a monoisotopic mass of 164.09 Da and a predicted XLogP of 0.8[1]. This moderate lipophilicity, combined with its hydrogen-bonding capabilities, gives it a favorable baseline for oral bioavailability.

Table 1: Physicochemical Summary
PropertyValueCausality / Impact on Development
Molecular Formula C9H12N2ODefines the fundamental atomic composition[1].
Molecular Weight 164.20 g/mol Low MW favors high membrane permeability and minimizes steric hindrance.
Predicted XLogP 0.8Moderate lipophilicity balances aqueous solubility with lipid membrane partitioning[1].
Primary pKa (Est.) ~6.5 (Pyridine N)Dictates pH-dependent solubility; highly soluble in acidic gastric fluid (pH 1.2).
H-Bond Donors 1 (-OH)Facilitates interaction with aqueous solvent, improving hydration and solvation.
H-Bond Acceptors 3 (N, N, O)Enhances target binding affinity and interaction with polar protic solvents.

Solubility Profiling and Optimization

Solubility is not a static value; it is a dynamic property governed by the ionization state of the molecule and the thermodynamics of the crystal lattice. For 1-(pyridin-2-yl)pyrrolidin-3-ol, solubility is highly pH-dependent. At physiological pH (7.4), the molecule is predominantly neutral, relying primarily on its hydroxyl group and XLogP of 0.8 for solvation[1]. As the pH drops below its estimated pKa of 6.5, the pyridine nitrogen protonates, leading to a logarithmic increase in solubility due to favorable ion-dipole interactions with water.

To accurately profile this, a Thermodynamic Solubility Protocol must be employed. Unlike kinetic solubility (which measures the precipitation point of an API dissolved in DMSO), thermodynamic solubility measures the true equilibrium between the solid crystalline state and the aqueous phase.

Step-by-Step Protocol: Thermodynamic Solubility Determination
  • Solid Preparation: Accurately weigh 2.0 mg of solid 1-(pyridin-2-yl)pyrrolidin-3-ol into a series of 2 mL glass vials.

  • Buffer Addition: Add 1.0 mL of the target aqueous buffer to each vial. Standard profiling requires testing across the physiological spectrum: pH 1.2 (0.1 M HCl), pH 4.5 (Acetate), pH 6.8 (Phosphate), and pH 7.4 (Phosphate).

  • Equilibration: Cap the vials and place them in a thermoshaker at 37°C, agitating at 500 RPM for 48 hours. Causality: A 48-hour incubation ensures the system transitions from a kinetic dissolution state to a true thermodynamic equilibrium.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 x g for 15 minutes. Causality: High-speed ultracentrifugation is critical to pellet sub-micron colloidal particles that would otherwise artificially inflate the measured UV/MS signal.

  • Quantification: Dilute the supernatant with the mobile phase and quantify via HPLC-UV (at λmax​ ~250 nm) against a standard calibration curve.

SolubilityWorkflow A 1. Solid Compound 1-(Pyridin-2-yl)pyrrolidin-3-ol B 2.BufferAddition (pH1.2, 6.8, 7.4) A->B C 3. Equilibration (24-48h, 37°C, Agitation) B->C D 4. Phase Separation (Ultracentrifugation) C->D E 5. Quantification (HPLC-UV/MS) D->E F Thermodynamic Solubility Profile E->F

Thermodynamic solubility workflow for 1-(Pyridin-2-yl)pyrrolidin-3-ol.

Stability Profiling: Chemical and Physical Degradation

Stability profiling must adhere to ICH Q1A(R2) guidelines, which mandate stress testing across various conditions including oxidation, photolysis, and hydrolysis across a wide pH range to establish definitive degradation pathways[2].

Mechanistic Insight into Degradation:

  • Hydrolytic Stability: 1-(Pyridin-2-yl)pyrrolidin-3-ol is exceptionally stable to hydrolysis. Causality: The molecule lacks hydrolyzable functional groups (such as esters, amides, or lactones) that are susceptible to nucleophilic attack by water or hydroxide ions.

  • Oxidative Susceptibility: Under oxidative stress, the electron-rich pyrrolidine ring is vulnerable to oxidation, potentially yielding a lactam derivative. Concurrently, the pyridine nitrogen can undergo N-oxidation to form a pyridine N-oxide.

Step-by-Step Protocol: Forced Degradation Studies (ICH Q1A(R2) Compliant)

This self-validating protocol is designed to force 5–20% degradation, allowing for the identification of breakdown products without causing secondary (irrelevant) degradation[2].

  • Acid/Base Stress: Dissolve the API in 0.1 M HCl and separately in 0.1 M NaOH. Incubate at 60°C for 7 days. Validation: Samples must be neutralized prior to HPLC injection to prevent column degradation.

  • Oxidative Stress: Expose the API solution to 3% H2​O2​ at 25°C for 24 hours. Validation: Analyze via LC-MS/MS to identify +16 Da mass shifts indicative of N-oxide formation.

  • Thermal Stress: Store solid API at 60°C for 14 days. Long-term stability studies for regulatory submission are typically conducted at 25°C/60% RH or 30°C/65% RH, while accelerated testing requires 40°C/75% RH for a minimum of 6 months[3].

  • Photolytic Stress: Expose solid and solution-state samples to 1.2 million lux hours of visible light and 200 Wh/m² of UV light (per ICH Q1B).

DegradationPathways API 1-(Pyridin-2-yl)pyrrolidin-3-ol (API Scaffold) OxStress Oxidative Stress (3% H2O2) API->OxStress AcidBase Acid/Base Stress (0.1M HCl / NaOH) API->AcidBase Photo Photolytic Stress (UV/Vis Light) API->Photo NOxide Pyridine N-Oxidation OxStress->NOxide Lactam Pyrrolidine Oxidation (Lactam Formation) OxStress->Lactam Stable High Stability (No Hydrolyzable Groups) AcidBase->Stable PhotoDeg Potential Ring Cleavage/Polymerization Photo->PhotoDeg

Forced degradation pathways and stress testing logic based on ICH Q1A(R2).

Analytical Methodologies for Profiling

To accurately quantify both solubility and degradation products, a robust Stability-Indicating LC-MS/MS Method is required.

  • Stationary Phase: Use a reversed-phase C18 column (e.g., 1.7 µm particle size for UPLC) to retain the moderately lipophilic compound (XLogP 0.8)[1].

  • Mobile Phase Selection: Because the pyridine nitrogen is basic, using unbuffered water will lead to severe peak tailing due to secondary interactions with residual silanols on the silica stationary phase. Causality: Employing a volatile buffer like 10 mM Ammonium Acetate (pH 5.0) ensures the compound is consistently ionized, sharpens the chromatographic peak, and fully volatilizes in the MS source to prevent ion suppression.

References

  • PubChemLite - 1-(pyridin-2-yl)pyrrolidin-3-ol (C9H12N2O) . PubChem Database, National Institutes of Health (NIH). URL:[Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Laboratory-Scale Synthesis of 1-(Pyridin-2-yl)pyrrolidin-3-ol

Abstract 1-(Pyridin-2-yl)pyrrolidin-3-ol is a valuable heterocyclic scaffold widely utilized in medicinal chemistry and drug discovery. The pyrrolidine motif offers a three-dimensional structure that can enhance binding...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

1-(Pyridin-2-yl)pyrrolidin-3-ol is a valuable heterocyclic scaffold widely utilized in medicinal chemistry and drug discovery. The pyrrolidine motif offers a three-dimensional structure that can enhance binding affinity and improve pharmacokinetic profiles, while the pyridine ring provides a key site for hydrogen bonding and further functionalization.[1][2][3][4] This document provides a detailed, validated protocol for the laboratory-scale synthesis of this compound via a direct nucleophilic aromatic substitution (SNAr) reaction. We offer in-depth explanations for procedural choices, comprehensive safety guidelines, and a troubleshooting guide to ensure a robust and reproducible synthesis for researchers in academic and industrial settings.

Introduction and Synthetic Rationale

The synthesis of N-aryl heterocyclic compounds is a cornerstone of modern pharmaceutical development.[5][6] The target molecule, 1-(Pyridin-2-yl)pyrrolidin-3-ol, combines the privileged pyrrolidine scaffold with a pyridine moiety, making it a precursor for a wide range of biologically active molecules.[1][7][8]

Several methods exist for the formation of the critical C-N bond in this molecule. While palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for this purpose, they often require expensive catalysts and ligands and strict inert atmosphere conditions.[9][10][11][12]

For this specific target, a more direct and cost-effective approach is the nucleophilic aromatic substitution (SNAr) reaction between 2-chloropyridine and 3-pyrrolidinol. The rationale for this choice is based on the following principles:

  • Electronic Activation: The electron-withdrawing nitrogen atom in the pyridine ring activates the C2 position, making it susceptible to attack by nucleophiles.

  • Nucleophilicity: The secondary amine of 3-pyrrolidinol is a potent nucleophile capable of displacing the chloride leaving group.

  • Simplicity and Scalability: The reaction proceeds without the need for a metal catalyst, simplifying the reaction setup and purification process. A base is required to neutralize the hydrochloric acid generated in situ.[13]

This application note details this SNAr approach, providing a clear path to obtaining high-purity 1-(Pyridin-2-yl)pyrrolidin-3-ol.

Experimental Protocol

This section provides a comprehensive, step-by-step guide for the synthesis.

Materials and Reagents

Proper preparation and handling of all materials are critical for the success and safety of the synthesis.

ReagentCAS NumberMolecular Weight ( g/mol )Recommended PurityNotes
2-Chloropyridine109-09-1113.55≥99%Corrosive, toxic, and flammable. Handle only in a fume hood.[14][15][16][17]
(±)-3-Pyrrolidinol40499-83-087.12≥97%Skin and eye irritant.
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.24≥99.5% (anhydrous)Flammable and corrosive. Acts as a non-nucleophilic base.
N,N-Dimethylformamide (DMF)68-12-273.09Anhydrous, ≥99.8%Polar aprotic solvent. Reproductive toxin.
Ethyl Acetate (EtOAc)141-78-688.11ACS GradeFor extraction and chromatography.
Hexanes110-54-386.18ACS GradeFor chromatography.
Saturated Sodium Bicarbonate (aq)N/AN/AN/AFor aqueous work-up.
Brine (Saturated NaCl solution)N/AN/AN/AFor aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Reagent GradeDrying agent.
Silica Gel63231-67-460.08230-400 meshFor column chromatography.
Safety Precautions

General: This procedure must be performed in a well-ventilated chemical fume hood. Standard personal protective equipment (PPE), including a lab coat, safety glasses/goggles, and nitrile gloves, is mandatory.[18][19] An emergency eyewash station and safety shower should be readily accessible.[14][15]

Reagent-Specific Hazards:

  • 2-Chloropyridine: Highly toxic if inhaled or absorbed through the skin.[14][16] It is also corrosive and can cause severe eye and skin irritation or burns.[15][17] It is incompatible with strong oxidizing agents and acids.[14] Store in a cool, well-ventilated area away from ignition sources.[16]

  • 3-Pyrrolidinol: Causes skin and serious eye irritation.[20] Avoid inhalation of vapors.

  • DIPEA & DMF: Handle with care, avoiding skin contact and inhalation. DMF is a known reproductive hazard.

Synthetic Workflow Diagram

The overall process from setup to final product characterization is outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Weigh Reagents & Prepare Solutions setup Combine Reactants in Flask (3-Pyrrolidinol, DIPEA, DMF) prep_reagents->setup prep_glass Oven-Dry & Assemble Glassware prep_glass->setup addition Add 2-Chloropyridine Dropwise setup->addition heat Heat Reaction Mixture (e.g., 120 °C) addition->heat monitor Monitor Progress via TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool Upon Completion quench Quench with Water & Extract with EtOAc cool->quench wash Wash Organic Layer (NaHCO₃, Brine) quench->wash dry Dry (MgSO₄), Filter, and Concentrate wash->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize final_product 1-(Pyridin-2-yl)pyrrolidin-3-ol characterize->final_product

Caption: Experimental workflow for the synthesis of 1-(Pyridin-2-yl)pyrrolidin-3-ol.

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (±)-3-pyrrolidinol (1.00 g, 11.5 mmol, 1.0 equiv).

  • Add anhydrous N,N-Dimethylformamide (DMF, 25 mL) and N,N-Diisopropylethylamine (DIPEA, 3.0 mL, 17.2 mmol, 1.5 equiv). Stir the solution at room temperature for 10 minutes.

    • Rationale: DIPEA acts as an organic-soluble, non-nucleophilic base to neutralize the HCl formed during the reaction, preventing the protonation and deactivation of the 3-pyrrolidinol nucleophile. DMF is used as a high-boiling polar aprotic solvent to ensure all reactants remain in solution at the reaction temperature.

  • Add 2-chloropyridine (1.1 mL, 11.5 mmol, 1.0 equiv) to the solution dropwise via syringe.

  • Reaction Execution: Place the flask in a pre-heated oil bath at 120 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10:1 Dichloromethane/Methanol eluent system. The reaction is typically complete within 12-18 hours.

    • Rationale: High temperature is necessary to overcome the activation energy for the SNAr reaction. TLC allows for a qualitative assessment of the consumption of starting materials and the formation of the more polar product.

  • Aqueous Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Rationale: The product is extracted from the polar DMF/water phase into the less polar organic solvent, ethyl acetate. Repeated extractions ensure maximum recovery.

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).

    • Rationale: The bicarbonate wash removes any residual acidic impurities, and the brine wash helps to remove residual water and break up any emulsions.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield a crude oil.

  • Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of 100% Dichloromethane to 10:1 Dichloromethane/Methanol to isolate the pure product.

  • Combine the product-containing fractions and remove the solvent under reduced pressure to yield 1-(Pyridin-2-yl)pyrrolidin-3-ol as a pale yellow oil or solid. The expected yield is typically in the range of 65-80%.

  • Characterization: Confirm the identity and purity of the product using 1H NMR, 13C NMR, and Mass Spectrometry. Expected analytical data can be compared with literature values.[21]

Reaction Scheme and Data

Chemical Reaction

reaction r1 2-Chloropyridine arrow_node plus + r2 3-Pyrrolidinol p1 1-(Pyridin-2-yl)pyrrolidin-3-ol arrow_node->p1 conditions DIPEA, DMF 120 °C arrow_node->conditions

Sources

Application

Advanced Analytical Characterization and Enantiomeric Resolution of 1-(Pyridin-2-yl)pyrrolidin-3-ol

Application Note & Methodological Protocol Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Executive Summary & Structural Significance 1-(Pyridin-2-yl)pyrrolidin-3-ol (CAS...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Methodological Protocol Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals

Executive Summary & Structural Significance

1-(Pyridin-2-yl)pyrrolidin-3-ol (CAS: 1405774-26-6) is a highly versatile chiral pharmacophore frequently utilized in the synthesis of kinase inhibitors and estrogen receptor degraders[1][2]. The molecule presents a unique triad of analytical challenges:

  • Basic Nitrogen Moieties: The pyridine ring and the tertiary pyrrolidine nitrogen create strong secondary interactions with free silanols on standard chromatographic stationary phases, leading to severe peak tailing.

  • Chirality: The C3 position of the pyrrolidine ring is a chiral center, necessitating robust enantiomeric resolution to distinguish between the (3R) and (3S) enantiomers (e.g., CAS 895588-71-3 for the 3S-isomer)[3].

  • Polarity: The hydroxyl group increases the molecule's polarity, complicating retention in traditional reversed-phase high-performance liquid chromatography (RP-HPLC).

To address these challenges, this guide details a comprehensive, self-validating analytical workflow encompassing Nuclear Magnetic Resonance (NMR) for structural elucidation, Supercritical Fluid Chromatography (SFC) for chiral separation, and LC-MS/MS for trace quantitative profiling.

Analytical_Workflow Sample 1-(Pyridin-2-yl) pyrrolidin-3-ol NMR NMR Spectroscopy (Structural Elucidation) Sample->NMR 1H, 13C, 2D SFC Chiral SFC (Enantiomeric Resolution) Sample->SFC ee% Determination LCMS LC-MS/MS (Impurity & PK Profiling) Sample->LCMS Trace Quantitation

Figure 1: Comprehensive analytical workflow for 1-(pyridin-2-yl)pyrrolidin-3-ol characterization.

Structural Elucidation via NMR Spectroscopy

Causality of Experimental Design

To definitively confirm the structure of 1-(pyridin-2-yl)pyrrolidin-3-ol, 1D ( 1 H, 13 C) and 2D (HSQC, COSY) NMR spectroscopy are required. The choice of DMSO- d6​ as a solvent is deliberate: it prevents the rapid exchange of the hydroxyl proton, allowing the -OH signal to be observed as a distinct doublet coupled to the C3 methine proton. Furthermore, the C2 and C5 protons of the pyrrolidine ring are highly deshielded due to their proximity to the tertiary nitrogen, often resulting in overlapping multiplets in 1D 1 H NMR. 2D HSQC is employed to resolve these overlapping proton signals by correlating them to their distinct 13 C chemical shifts.

Self-Validating Protocol: NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Calibration & Validation Check: Before acquiring the full spectrum, run a preliminary 1 H scan. Validation Gate: The residual DMSO pentet must be perfectly centered at 2.50 ppm. Integrate the entire spectrum excluding the solvent peak; the total proton integration must equal exactly 12.0 ( ±0.2 ) protons.

  • Acquisition: Acquire 1 H (16 scans, relaxation delay D1=2 s) and 13 C (1024 scans) spectra at 298 K. Follow with gradient-selected COSY and HSQC to map the pyrrolidine spin system.

Table 1: Representative NMR Assignments (DMSO- d6​ , 400 MHz)
Position 1 H Chemical Shift (ppm)Multiplicity 13 C Chemical Shift (ppm)
Pyridine C6'8.08d ( J=5.0 Hz)147.5
Pyridine C4'7.45ddd ( J=8.5,7.0,2.0 Hz)137.2
Pyridine C3'6.45d ( J=8.5 Hz)106.8
Pyridine C5'6.52dd ( J=7.0,5.0 Hz)111.4
Pyrrolidine C3 (CH-OH)4.42m69.8
Pyrrolidine C2 (CH 2​ )3.55, 3.40m, m55.2
Pyrrolidine C5 (CH 2​ )3.60, 3.48m, m45.6
Pyrrolidine C4 (CH 2​ )2.05, 1.90m, m33.4
Hydroxyl (-OH)4.95d ( J=4.0 Hz)-

Enantiomeric Separation via Chiral SFC

Causality of Experimental Design

Normal-phase HPLC is notoriously problematic for basic amines like 1-(pyridin-2-yl)pyrrolidin-3-ol due to peak tailing and irreversible adsorption. Supercritical Fluid Chromatography (SFC) utilizes supercritical CO 2​ as the primary mobile phase, offering higher diffusivity and lower viscosity. To successfully elute this basic compound with sharp peak shapes, a basic modifier must be added to the co-solvent. Adding 0.2% Ammonia (NH 3​ ) or Diethylamine (DEA) to the Methanol co-solvent competitively binds to the acidic chiral stationary phase (CSP) silanols, completely masking them from the analyte[4].

SFC_Method Start SFC Method Development Col Screen Chiral Stationary Phases (e.g., Chiralpak IG, AD-H) Start->Col Mod Select Co-solvent & Additive (MeOH + 0.2% NH3 or DEA) Col->Mod Mitigate basic tailing Opt Optimize Temp & Backpressure (35°C, 120 bar) Mod->Opt Tune density/elution Val Validate Enantiomeric Resolution (Rs > 1.5) Opt->Val Finalize Method

Figure 2: Logical progression for SFC chiral method development targeting basic amine compounds.

Self-Validating Protocol: Chiral SFC Method
  • System Preparation: Equilibrate the SFC system with CO 2​ and the basic co-solvent until the baseline at 254 nm is stable (drift <1 mAU/min).

  • System Suitability Test (SST): Inject 5 µL of a 1 mg/mL racemic standard of 1-(pyridin-2-yl)pyrrolidin-3-ol.

  • Validation Gate: The method is only considered valid for sample analysis if the resolution ( Rs​ ) between the (3R) and (3S) peaks is ≥1.5 , and the USP tailing factor for both peaks is ≤1.2 . If tailing exceeds 1.2, refresh the basic additive in the co-solvent.

  • Sample Analysis: Inject the unknown chiral sample to determine enantiomeric excess (ee%).

Table 2: Optimized SFC Parameters[4]
ParameterSpecification
Column Chiralpak IG (4.6 x 250 mm, 5 µm)
Mobile Phase A Supercritical CO 2​
Mobile Phase B Methanol containing 0.2% v/v NH 3​ (Ammonia)
Elution Gradient Isocratic: 60% A / 40% B
Flow Rate 4.0 mL/min
Back Pressure (BPR) 120 bar
Column Temperature 37.5 °C
Detection UV at 254 nm

Trace Quantitation via LC-MS/MS

Causality of Experimental Design

For pharmacokinetic (PK) profiling or trace impurity analysis, LC-MS/MS is the gold standard. 1-(Pyridin-2-yl)pyrrolidin-3-ol possesses a highly basic pyridine nitrogen, making it an ideal candidate for Electrospray Ionization in positive mode (ESI+). The addition of 0.1% Formic Acid to both aqueous and organic mobile phases ensures the analyte is fully protonated ( [M+H]+=165.1 ) prior to droplet desolvation, maximizing ionization efficiency and sensitivity.

Self-Validating Protocol: LC-MS/MS Quantitation
  • Sample Preparation: Extract plasma or formulation samples via protein precipitation using Acetonitrile (3:1 ratio). Spike samples with a deuterated internal standard (e.g., 1-(pyridin-2-yl)pyrrolidin-3-ol- d4​ ) to correct for matrix effects.

  • Blank & Carryover Validation: Inject a double-blank (matrix without analyte or IS) followed by a blank (matrix with IS only). Validation Gate: The double-blank must show no peaks >20% of the Lower Limit of Quantitation (LLOQ) area at the analyte retention time.

  • Standard Curve Validation: Inject calibration standards from 1 ng/mL to 1000 ng/mL. The R2 of the linear regression (1/x weighting) must be ≥0.995 .

  • Acquisition: Run samples using a C18 column (e.g., Waters XBridge, 2.1 x 50 mm, 1.7 µm) with a fast 3-minute gradient of 5% to 95% Acetonitrile (0.1% FA).

Table 3: Optimized MRM Transitions (ESI+)
AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Collision Energy (eV)Structural Assignment
1-(Pyridin-2-yl)pyrrolidin-3-ol 165.1147.115Loss of H 2​ O
1-(Pyridin-2-yl)pyrrolidin-3-ol 165.179.025Cleavage yielding Pyridinium ion
Internal Standard ( d4​ ) 169.1151.115Loss of H 2​ O from d4​ -isotope

Sources

Method

Application Note: 1-(Pyridin-2-yl)pyrrolidin-3-ol as a Versatile Scaffold in Drug Discovery

Executive Summary The integration of sp³-rich heterocycles into drug candidates is a cornerstone of modern medicinal chemistry, driven by the need to improve three-dimensional (3D) pharmacophore coverage and escape the "...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of sp³-rich heterocycles into drug candidates is a cornerstone of modern medicinal chemistry, driven by the need to improve three-dimensional (3D) pharmacophore coverage and escape the "flatland" of traditional aromatic rings [1]. Among these, the pyrrolidine ring is highly privileged due to its conformational flexibility (pseudorotation) and stereogenic potential. When conjugated with a 2-aminopyridine motif—a classic kinase hinge-binding pharmacophore [2]—the resulting scaffold, 1-(pyridin-2-yl)pyrrolidin-3-ol , emerges as a highly versatile, bifunctional building block.

This application note provides an authoritative guide on the physicochemical rationale, structural biology applications, and validated synthetic protocols for derivatizing this scaffold in targeted drug discovery campaigns.

Chemical Rationale & Physicochemical Profiling

The utility of 1-(pyridin-2-yl)pyrrolidin-3-ol in medicinal chemistry stems from its unique combination of electronic and steric properties:

  • Reduced Nitrogen Basicity: Attaching the pyrrolidine nitrogen directly to the 2-position of the pyridine ring delocalizes the nitrogen lone pair into the aromatic system. This significantly lowers the pKa of the pyrrolidine nitrogen compared to standard aliphatic amines. The causality here is critical: reduced basicity minimizes phospholipidosis and hERG channel liabilities while improving passive membrane permeability.

  • Hinge-Binding Capability: The 2-aminopyridine motif is a well-established hinge binder in kinase inhibitors [2, 3]. The pyridine nitrogen acts as a potent hydrogen bond acceptor, while the conjugated system allows for optimal coplanar alignment with the kinase hinge region (e.g., interacting with Valine and Glutamate residues in the ATP-binding pocket).

  • Vector Mapping via the 3-Hydroxyl: The 3-hydroxyl group provides a synthetic handle pointing toward the solvent-exposed region or the ribose pocket of kinases. Because the 3-position is chiral (existing as 3R or 3S enantiomers), it allows medicinal chemists to precisely control the spatial projection of subsequent functional groups [1].

Quantitative Scaffold Data

To guide lead optimization, the baseline physicochemical properties of the pure scaffold are summarized below. These metrics demonstrate excellent alignment with Lipinski's Rule of Five, leaving ample "molecular weight room" for further derivatization.

PropertyValueMedicinal Chemistry Implication
Molecular Weight (MW) 164.20 g/mol High ligand efficiency (LE); leaves ~335 Da for warhead/appendage addition.
cLogP (Estimated) 0.8 - 1.2Highly hydrophilic; excellent starting point to balance lipophilic target pockets.
Topological Polar Surface Area 33.2 ŲOptimal for blood-brain barrier (BBB) penetration if CNS targeting is desired.
H-Bond Donors (HBD) 1Provided by the 3-OH group; can be masked via etherification.
H-Bond Acceptors (HBA) 3Pyridine N, Pyrrolidine N, and Hydroxyl O.
Stereocenters 1 (C3 position)Enables strict spatial vectoring of substituents (SAR stereodependence).

Structural Biology & Target Application

Kinase Inhibitors (ATP-Competitive)

In the design of Type I and Type II kinase inhibitors, the 2-aminopyridine core is frequently utilized to anchor the molecule within the highly conserved ATP-binding site [2]. The pyrrolidine ring acts as a rigidified linker that directs the 3-hydroxyl group (or its derivatives) out of the deep hydrophobic pocket and toward the solvent channel. This vectoring is highly sensitive to stereochemistry; for instance, the 3S enantiomer may project a solubilizing basic amine perfectly into the solvent, whereas the 3R enantiomer may clash with the gatekeeper residue.

Protein-Protein Interactions (PPIs)

For non-kinase targets, such as GPCRs or PPI interfaces, the sp³ character of the pyrrolidine ring allows the molecule to navigate complex, non-flat binding interfaces [1]. The 3-hydroxyl group is frequently converted into bulky aryloxy ethers to occupy adjacent lipophilic sub-pockets.

G Scaffold 1-(Pyridin-2-yl)pyrrolidin-3-ol (Base Scaffold) Mitsunobu Mitsunobu Reaction (DIAD, PPh3, ArOH) Scaffold->Mitsunobu Oxidation Swern Oxidation (COCl2, DMSO, Et3N) Scaffold->Oxidation Fluorination Deoxofluorination (DAST, DCM) Scaffold->Fluorination Ether 3-Aryloxy Derivative (Stereoinverted) Mitsunobu->Ether Ketone Pyrrolidin-3-one (Intermediate) Oxidation->Ketone Fluoro 3-Fluoro Derivative (Stereoinverted) Fluorination->Fluoro RedAm Reductive Amination (R-NH2, NaBH(OAc)3) Ketone->RedAm Amine 3-Amino Derivative (Diastereomeric Mixture) RedAm->Amine

Derivatization pathways of 1-(pyridin-2-yl)pyrrolidin-3-ol in drug discovery.

Experimental Protocols & Derivatization Workflows

To effectively utilize this scaffold, researchers must employ highly reliable, stereospecific chemistries. The following protocols are designed as self-validating systems, ensuring that synthetic causality and analytical verification are built into the workflow.

Protocol A: Stereoinvertive Etherification via Mitsunobu Reaction

Causality & Rationale: The Mitsunobu reaction is the premier method for converting the secondary alcohol of the pyrrolidine ring into an aryl or alkyl ether while strictly inverting the stereocenter (e.g., converting a 3S alcohol to a 3R ether) [4]. This inversion is driven by the SN2 displacement of the activated phosphonium intermediate. Diisopropyl azodicarboxylate (DIAD) is utilized over DEAD due to its superior safety profile and ease of liquid handling. Anhydrous conditions are absolutely mandatory, as ambient moisture will rapidly hydrolyze the betaine intermediate, stalling the reaction.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under vacuum and backfill with dry Nitrogen (N₂).

  • Reagent Assembly: Dissolve 1-(pyridin-2-yl)pyrrolidin-3-ol (1.0 equiv), the desired phenol derivative (1.2 equiv), and triphenylphosphine (PPh₃) (1.5 equiv) in anhydrous THF (0.2 M concentration).

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. Note: Cooling is critical to prevent the premature decomposition of the DIAD-PPh₃ adduct and to suppress elimination (dehydration) side reactions.

  • Activation: Add DIAD (1.5 equiv) dropwise over 15 minutes. The solution will typically turn pale yellow.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.

  • Self-Validation (In-Process): Monitor via TLC (DCM:MeOH 95:5). The disappearance of the highly polar alcohol spot and the emergence of a higher Rf UV-active spot indicates successful conversion.

  • Workup & Purification: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography.

  • Analytical Validation: Confirm stereochemical inversion via ¹H NMR; the C3 methine proton will exhibit a distinct chemical shift and altered coupling constants compared to the starting material.

Protocol B: Oxidation and Reductive Amination for Amine Vectoring

Causality & Rationale: To explore basic or substituted amine vectors at the 3-position, the alcohol must first be oxidized to a ketone. Swern oxidation is preferred over metal-based oxidants (like Chromium or Manganese) because the pyridine nitrogen can coordinate and poison heavy metals. Subsequent reductive amination utilizing Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen because it is a mild reducing agent that specifically reduces the transient iminium ion without reducing the starting ketone, avoiding the toxicity associated with cyanoborohydrides.

Step-by-Step Methodology:

  • Swern Oxidation:

    • In a rigorously dried flask under N₂, cool a solution of oxalyl chloride (1.5 equiv) in anhydrous DCM to -78 °C.

    • Add anhydrous DMSO (3.0 equiv) dropwise. Stir for 15 minutes to form the active alkoxysulfonium species.

    • Add a solution of 1-(pyridin-2-yl)pyrrolidin-3-ol (1.0 equiv) in DCM dropwise. Stir for 45 minutes at -78 °C.

    • Quench with Triethylamine (Et₃N) (5.0 equiv) and warm to room temperature. Extract and concentrate to yield 1-(pyridin-2-yl)pyrrolidin-3-one. Validation: Disappearance of the broad -OH stretch in IR and appearance of a sharp C=O stretch at ~1750 cm⁻¹.

  • Reductive Amination:

    • Dissolve the crude ketone (1.0 equiv) and the desired primary or secondary amine (1.2 equiv) in 1,2-dichloroethane (DCE).

    • Add glacial acetic acid (1.0 equiv) to facilitate iminium ion formation. Stir at room temperature for 2 hours.

    • Add NaBH(OAc)₃ (1.5 equiv) in portions. Stir for 12 hours.

    • Workup: Quench with 1N NaOH to break down boron complexes and free-base the product. Extract with DCM, dry, and purify via reverse-phase preparative HPLC.

    • Analytical Validation: LC-MS will confirm the target mass. NMR will reveal a diastereomeric mixture if the amine introduces new chiral centers, requiring separation via chiral SFC.

References

  • Li Petri, G., Raimondi, M. V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34.[Link]

  • Kaczmarska, M., et al. (2020). Fragment-based Discovery of a Small-Molecule Protein Kinase C-iota Inhibitor Binding Post-kinase Domain Residues. Journal of Medicinal Chemistry.[Link]

  • Laufer, R., et al. (2015). A unique hinge binder of extremely selective aminopyridine-based Mps1 (TTK) kinase inhibitors with cellular activity. Bioorganic & Medicinal Chemistry, 23(9), 2247-2260.[Link]

  • Bhat, A. A., et al. (2026). Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential. Drug Development Research, 87(2), e70262. [Link]

Application

Application Note: Divergent Derivatization of 1-(Pyridin-2-yl)pyrrolidin-3-ol for High-Throughput Biological Screening

Executive Summary The identification of privileged scaffolds is a cornerstone of modern drug discovery. The 1-(pyridin-2-yl)pyrrolidin-3-ol motif[1] has emerged as a highly versatile, bifunctional building block.

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The identification of privileged scaffolds is a cornerstone of modern drug discovery. The 1-(pyridin-2-yl)pyrrolidin-3-ol motif[1] has emerged as a highly versatile, bifunctional building block. Its unique spatial geometry allows it to act as a critical pharmacophore across diverse therapeutic areas, including anti-parasitic agents, kinase inhibitors, and G-protein-coupled receptor (GPCR) ligands. This application note provides a comprehensive guide to the chemical derivatization of this scaffold, detailing the mechanistic rationale behind functionalization strategies and providing self-validating protocols for generating diverse compound libraries for biological screening.

Mechanistic Rationale: The Anatomy of a Privileged Scaffold

The utility of 1-(pyridin-2-yl)pyrrolidin-3-ol stems from its distinct electronic and steric properties, which can be systematically exploited:

  • The Pyridine Ring (H-Bond Acceptor & Metal Coordinator): The nitrogen atom at the 2-position of the pyridine ring is a potent hydrogen-bond acceptor. In kinase targets (e.g., Syk and JAK), this nitrogen frequently coordinates with the backbone amides of the kinase hinge region[2]. In metalloenzymes or parasitic targets, it can coordinate with active-site metals or engage in vital π -stacking interactions[3].

  • The Pyrrolidine Core (Vector Control): The rigid five-membered ring dictates the spatial trajectory of attached functional groups. The cis or trans relationship of substituents on this ring is critical for navigating the narrow binding pockets of GPCRs, such as the Dopamine D3 receptor (D3R) and μ -opioid receptor (MOR)[4].

  • The 3-Hydroxyl Group (Diversification Handle): The secondary alcohol is the primary site for derivatization. Because the -OH group is a poor leaving group, it must be activated (e.g., via mesylation) to undergo stereospecific nucleophilic substitution ( SN​2 ). Alternatively, it can be directly O-alkylated to explore the lipophilic sub-pockets of target proteins[5][6].

Biological Screening Applications & Quantitative Data

Derivatives of this scaffold have demonstrated exceptional potency across multiple phenotypic and target-based screens. The table below summarizes key structural modifications and their resulting biological activities.

Table 1: Biological Activity of 1-(Pyridin-2-yl)pyrrolidin-3-ol Derivatives

Therapeutic AreaTargetKey Scaffold ModificationBiological EfficacyRef
Infectious Disease Trypanosoma cruzi (Chagas Disease)3-Phenyl substitution on pyrrolidine core; quinazoline coupling.IC 50​ = 0.10 μM (In vivo efficacy confirmed)[3]
Immunology / Oncology Syk / JAK KinasesUnsubstituted 3-OH; coupling to isoquinoline core.IC 50​ < 10 nM (Enzymatic filtration assay)[2]
Analgesia / CNS D3R / MOR (Dual Ligand)N-alkylation; 6-CF 3​ addition to the pyridine ring.K i​ (D3R) = 53 nM K i​ (MOR) = 146 nM[4]

Derivatization Workflows

To build a screening library, chemists must employ divergent synthesis. The workflow below illustrates how the core scaffold can be branched into multiple distinct chemical spaces.

G A 1-(Pyridin-2-yl)pyrrolidin-3-ol (Core Scaffold) B O-Alkylation / Arylation (Etherification) A->B NaH, R-X, DMF C Mesylation / Tosylation (Activation) A->C MsCl, Et3N, DCM (0 °C) E Pyridine Halogenation (C-H Activation) A->E NBS / NIS, MeCN D SN2 Substitution (Amines, Fluorine, Azides) C->D Nu-, Heat (Inversion) F Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig) E->F Pd(PPh3)4, Ar-B(OH)2

Workflow for the divergent derivatization of the 1-(pyridin-2-yl)pyrrolidin-3-ol scaffold.

Experimental Protocols

The following protocols have been optimized to ensure high yield, stereochemical fidelity, and scalability[7][8].

Protocol A: Stereospecific Amination via Mesylate Intermediate

Causality Insight: Direct amination of an alcohol is thermodynamically unfavorable. By converting the hydroxyl group to a methanesulfonate (mesylate), we create an excellent leaving group. The subsequent SN​2 displacement results in a complete inversion of stereochemistry (e.g., converting a (3S)-alcohol to a (3R)-amine), which is critical for Structure-Activity Relationship (SAR) profiling[7].

Step 1: Mesylation (Activation)

  • Preparation: Dissolve 1.0 eq of 1-(pyridin-2-yl)pyrrolidin-3-ol in anhydrous Dichloromethane (DCM) (0.2 M concentration) under an inert argon atmosphere. Strictly anhydrous conditions prevent the hydrolysis of methanesulfonyl chloride.

  • Base Addition: Add 1.5 eq of Triethylamine (Et 3​ N) and cool the reaction mixture to 0 °C using an ice bath. Cooling is mandatory to control the exothermic reaction and prevent elimination side-reactions (formation of pyrrolines).

  • Activation: Dropwise, add 1.2 eq of Methanesulfonyl chloride (MsCl) over 15 minutes. Stir at 0 °C for 1 hour.

  • Workup: Quench with saturated aqueous NaHCO 3​ . Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. The crude mesylate is highly reactive and should be used immediately in the next step without column chromatography.

Step 2: Nucleophilic Substitution ( SN​2 )

  • Reaction: Dissolve the crude mesylate in anhydrous N,N-Dimethylformamide (DMF) (0.1 M). Add 3.0 eq of the desired secondary amine (e.g., morpholine, piperazine derivatives) and 2.0 eq of K 2​ CO 3​ .

  • Heating: Heat the mixture to 80 °C for 12 hours. Elevated temperature provides the activation energy required to overcome the steric hindrance of the pyrrolidine ring during the SN​2 backside attack.

  • Isolation: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash extensively with water (5x) to remove DMF. Dry, concentrate, and purify via flash chromatography (SiO 2​ , gradient DCM/MeOH) to yield the stereoinverted amine derivative.

Protocol B: O-Alkylation for Lipophilic Pocket Probing

Causality Insight: To probe hydrophobic sub-pockets in target receptors (such as the T. cruzi target or GPCRs), the 3-OH group can be converted into an ether. Strong bases are required to deprotonate the secondary alcohol fully.

  • Deprotonation: Suspend 1.5 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil) in anhydrous DMF at 0 °C. Slowly add a solution of 1.0 eq 1-(pyridin-2-yl)pyrrolidin-3-ol in DMF. Stir for 30 minutes until hydrogen gas evolution ceases.

  • Alkylation: Add 1.2 eq of the alkyl/aryl halide (e.g., benzyl bromide) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quenching: Carefully quench excess NaH with the dropwise addition of ice water. Extract with EtOAc, wash with brine, dry, and purify via flash chromatography.

Target Pathway Modulation

When successfully derivatized, these compounds act as potent modulators of biological pathways. For instance, unmodified or slightly derivatized 1-(pyridin-2-yl)pyrrolidin-3-ol analogs have shown profound efficacy in inhibiting Syk Kinase[2], a critical node in B-Cell Receptor (BCR) signaling. By occupying the ATP-binding pocket, these derivatives halt downstream signal transduction, preventing pathological immune cell survival.

Pathway BCR B-Cell Receptor (BCR) Lyn Lyn Kinase BCR->Lyn Activation Syk Syk Kinase (Target) Lyn->Syk Phosphorylation PLCg2 PLCγ2 Syk->PLCg2 Signal Transduction Ca2 Calcium Release PLCg2->Ca2 NFAT NFAT Activation (Cell Survival) Ca2->NFAT Inhibitor Scaffold Derivative (Inhibitor) Inhibitor->Syk Blocks ATP Pocket

Inhibition of the Syk kinase signaling pathway by pyridine-pyrrolidine derivatives.

References

  • Chemical Substance Information: 1-(pyridin-2-yl)pyrrolidin-3-ol. NextSDS. Available at:[1]

  • Collaborative Virtual Screening Identifies a 2-Aryl-4-aminoquinazoline Series with Efficacy in an In Vivo Model of Trypanosoma cruzi Infection. National Institutes of Health (NIH) / PMC. Available at:[3]

  • WO2012041476A1 - Pyridine and isoquinoline derivatives as syk- and jak-kinase inhibitors. Google Patents. Available at:[2]

  • Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. National Institutes of Health (NIH) / PMC. Available at:[4]

  • Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. ResearchGate. Available at:[7]

  • A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition. ACS Publications. Available at:[5]

  • Oligonucleotide transition state analogues of saporin L3. National Institutes of Health (NIH) / PMC. Available at:[6]

Sources

Method

Application Note: Scalable Synthesis of 1-(Pyridin-2-yl)pyrrolidin-3-ol via Nucleophilic Aromatic Substitution

Prepared By: Senior Application Scientist, Process Chemistry & Scale-Up Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 1-(Pyridin-2-yl)pyrrolidin-3-ol (CAS: 1405774-26...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared By: Senior Application Scientist, Process Chemistry & Scale-Up Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 1-(Pyridin-2-yl)pyrrolidin-3-ol (CAS: 1405774-26-6) / (3S)-Isomer (CAS: 895588-71-3)[1][2]

Executive Summary & Mechanistic Rationale

The synthesis of 2-aminopyridine derivatives, such as 1-(pyridin-2-yl)pyrrolidin-3-ol, is a critical transformation in the development of neuroactive and anti-inflammatory pharmacophores. While traditional medicinal chemistry routes often default to Buchwald-Hartwig cross-coupling using 2-chloropyridine, transitioning this to a pilot-plant scale introduces prohibitive costs associated with palladium catalysts (e.g., Pd₂(dba)₃) and specialized phosphine ligands (e.g., BINAP or Xantphos)[3].

For large-scale manufacturing, a metal-free Nucleophilic Aromatic Substitution (SₙAr) is the preferred strategic alternative. However, the choice of the electrophile is paramount. The SₙAr reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is the initial nucleophilic attack by pyrrolidin-3-ol to form the anionic Meisenheimer complex. Because fluorine is significantly more electronegative than chlorine, 2-fluoropyridine drastically lowers the activation energy for this step by withdrawing electron density from the C2 carbon, making it highly electrophilic[4]. Consequently, SₙAr with 2-fluoropyridine proceeds rapidly under mild basic conditions, whereas 2-chloropyridine requires extreme temperatures or transition-metal catalysis[3][5].

SₙAr Mechanistic Pathway

SNAr_Mechanism Reactants 2-Fluoropyridine + Pyrrolidin-3-ol Attack Nucleophilic Attack (Rate-Determining Step) Reactants->Attack Meisenheimer Anionic Meisenheimer Complex (Intermediate) Attack->Meisenheimer Elimination Fast Fluoride Elimination Meisenheimer->Elimination Product 1-(Pyridin-2-yl)pyrrolidin-3-ol (Target Product) Elimination->Product

Figure 1: SₙAr mechanism highlighting the Meisenheimer complex formation.

Process Optimization & Quantitative Data

To establish a robust, self-validating protocol, we evaluated multiple leaving groups, solvents, and bases. While recent green chemistry literature suggests the use of water/KF or hexafluoroisopropanol (HFIP) for specific SₙAr reactions[4][6], our scale-up requirements (solubility, process mass intensity, and thermal control) dictate the use of polar aprotic solvents.

N-Methyl-2-pyrrolidone (NMP) paired with N,N-Diisopropylethylamine (DIPEA) provided the optimal homogeneous reaction profile, preventing the stirring issues often encountered with heterogeneous inorganic bases (like K₂CO₃) at the >1 kg scale.

Table 1: Optimization of Reaction Parameters for Scale-Up
ElectrophileNucleophile (Equiv)Base (Equiv)SolventTemp (°C)Time (h)Isolated Yield (%)Scalability
2-ChloropyridinePyrrolidin-3-ol (1.2)K₂CO₃ (2.0)DMF1202445%Poor (Sluggish)
2-ChloropyridinePyrrolidin-3-ol (1.2)NaOtBu (1.4)*Toluene1001285%Low (Pd-catalyst cost)
2-FluoropyridinePyrrolidin-3-ol (1.1)K₂CO₃ (1.5)DMF801292%Good (Heterogeneous)
2-Fluoropyridine Pyrrolidin-3-ol (1.05) DIPEA (1.5) NMP 90 8 95% Excellent (Homogeneous)

*Reaction required 1.5 mol% Pd₂(dba)₃ and 3.6 mol% BINAP[3].

Large-Scale Experimental Protocol (1.0 kg Scale)

This protocol is designed as a self-validating system. In-Process Controls (IPCs) are embedded to ensure reaction completion and impurity control before proceeding to downstream operations.

Reagents and Materials
  • 2-Fluoropyridine: 1.00 kg (10.3 mol, 1.0 equiv)

  • Pyrrolidin-3-ol (or (3S)-Pyrrolidin-3-ol): 0.94 kg (10.8 mol, 1.05 equiv)

  • N,N-Diisopropylethylamine (DIPEA): 2.00 kg (15.4 mol, 1.5 equiv)

  • N-Methyl-2-pyrrolidone (NMP): 5.0 L (Reaction Solvent)

  • Ethyl Acetate (EtOAc) / Water: For extraction

  • Heptane: For crystallization

Step-by-Step Execution

Phase 1: Reactor Charging & Heating

  • Ensure the 50 L glass-lined jacketed reactor is clean, dry, and purged with Nitrogen.

  • Charge NMP (5.0 L) into the reactor at 20 °C.

  • Add pyrrolidin-3-ol (0.94 kg) to the reactor with moderate agitation (150 rpm). Stir until completely dissolved.

  • Charge DIPEA (2.00 kg) into the reactor.

  • Causality Check: Add 2-fluoropyridine (1.00 kg) dropwise over 30 minutes. The reaction is mildly exothermic. Controlling the addition rate prevents localized thermal spikes that could lead to dimerization or degradation.

  • Ramp the reactor jacket temperature to achieve an internal temperature of 90 °C (± 2 °C).

Phase 2: Reaction & In-Process Control (IPC) 7. Maintain the reaction at 90 °C for 8 hours. 8. IPC Validation: Withdraw a 1.0 mL sample, quench with H₂O, extract with EtOAc, and analyze via HPLC (254 nm).

  • Pass Criterion: 2-Fluoropyridine peak area < 1.0% relative to the product. If > 1.0%, continue heating for 2 hours and re-sample.

Phase 3: Quench & Workup 9. Cool the reactor internal temperature to 25 °C. 10. Slowly charge purified water (15.0 L) to the reactor over 45 minutes. Note: Rapid addition can cause the product to oil out rather than partition cleanly. 11. Extract the aqueous mixture with EtOAc (3 × 10.0 L). 12. Combine the organic phases and wash with brine (2 × 5.0 L) to remove residual NMP and DIPEA salts. 13. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (40 °C, 50 mbar) to yield a crude viscous oil.

Phase 4: Crystallization 14. Dissolve the crude oil in a minimal amount of warm EtOAc (approx. 2.0 L) at 50 °C. 15. Slowly add Heptane (8.0 L) while maintaining agitation. Seed crystals can be added at this stage if available. 16. Cool the mixture linearly to 0–5 °C over 4 hours to promote controlled crystal growth, preventing solvent occlusion. 17. Filter the resulting solid, wash with cold Heptane (2.0 L), and dry in a vacuum oven at 45 °C for 12 hours.

Analytical Characterization
  • Appearance: Off-white to pale yellow crystalline solid.

  • Yield: ~1.60 kg (94-95% theoretical).

  • HPLC Purity: > 99.5% (Area%).

  • ESI-MS: [M+H]⁺ calculated for C₉H₁₃N₂O⁺: 165.10; Found: 165.10[7].

Scale-Up Workflow Visualization

Process_Workflow Prep Reactor Prep & Purge (N2 Atmosphere) Charge Charge NMP, Pyrrolidin-3-ol, DIPEA, 2-Fluoropyridine Prep->Charge React Heat to 90°C for 8h (Continuous Agitation) Charge->React IPC In-Process Control (HPLC) Target: <1% Starting Material React->IPC IPC->React Fail Workup Aqueous Quench & EtOAc Extraction IPC->Workup Pass Crystallize Crystallization (EtOAc / Heptane) Workup->Crystallize Isolate Filtration & Vacuum Drying (Final Product) Crystallize->Isolate

Figure 2: Unit operations workflow for the pilot-plant scale synthesis.

References

  • NextSDS. "(3S)-1-(pyridin-2-yl)pyrrolidin-3-ol — Chemical Substance Information." nextsds.com. Available at:[Link]

  • NextSDS. "1-(pyridin-2-yl)pyrrolidin-3-ol — Chemical Substance Information." nextsds.com. Available at:[Link]

  • National Institutes of Health (PMC). "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" nih.gov. Available at:[Link]

  • ACS Publications. "HFIP Promoted Low-Temperature SNAr of Chloroheteroarenes Using Thiols and Amines." The Journal of Organic Chemistry. Available at:[Link]

  • PubChemLite. "1-(pyridin-2-yl)pyrrolidin-3-ol - Structural Information and Mass Spectrometry." Université du Luxembourg. Available at:[Link]

Sources

Application

Application Notes and Protocols for 1-(Pyridin-2-yl)pyrrolidin-3-ol in Asymmetric Catalysis

Introduction: Unveiling the Potential of a Bifunctional Chiral Ligand In the landscape of asymmetric catalysis, the design and synthesis of novel chiral ligands remain a cornerstone for advancing the selective synthesis...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Bifunctional Chiral Ligand

In the landscape of asymmetric catalysis, the design and synthesis of novel chiral ligands remain a cornerstone for advancing the selective synthesis of enantiomerically pure compounds, a critical endeavor in the pharmaceutical and fine chemical industries. The molecule 1-(Pyridin-2-yl)pyrrolidin-3-ol emerges as a promising, yet underexplored, candidate in this domain. Its structure is a compelling amalgamation of two key motifs known to be effective in a variety of catalytic transformations: a chiral 3-hydroxypyrrolidine unit and a 2-pyridyl moiety.

The pyrrolidine scaffold is a privileged structure in numerous natural products and pharmaceuticals, and its derivatives, particularly proline and its analogues, have been extensively utilized as highly effective organocatalysts and ligands.[1] The inherent chirality of the pyrrolidine ring, coupled with the stereodirecting potential of the hydroxyl group, provides a robust framework for inducing asymmetry. The 2-pyridyl group, on the other hand, is a well-established N-donor for coordination with a wide range of transition metals, playing a crucial role in the electronic and steric environment of the catalytic center.[2] The strategic combination of these two functionalities in 1-(Pyridin-2-yl)pyrrolidin-3-ol suggests its potential as a versatile N,O-bidentate ligand for metal-catalyzed asymmetric reactions.

These application notes aim to provide researchers, scientists, and drug development professionals with a comprehensive guide to the potential applications of 1-(Pyridin-2-yl)pyrrolidin-3-ol as a chiral ligand. While direct, peer-reviewed applications of this specific molecule are not extensively documented, this guide will leverage established principles from closely related and structurally analogous ligand systems to propose a robust and scientifically grounded protocol for its use in a high-impact catalytic transformation: the asymmetric transfer hydrogenation of prochiral ketones.

Proposed Application: Asymmetric Transfer Hydrogenation of Ketones

Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the synthesis of chiral secondary alcohols, which are valuable intermediates in the production of pharmaceuticals and other biologically active molecules. This reaction typically employs a transition metal catalyst, a chiral ligand, and a hydrogen donor (e.g., isopropanol or formic acid/triethylamine). The success of this transformation is heavily reliant on the efficacy of the chiral ligand in creating a stereochemically defined environment around the metal center.

Given that both pyridine-aminoalcohol and chiral pyrrolidine-based ligands have demonstrated significant success in the Ru(II)-catalyzed ATH of ketones, 1-(Pyridin-2-yl)pyrrolidin-3-ol is a prime candidate for this application. The pyridyl nitrogen and the pyrrolidinyl nitrogen can coordinate to the metal center, while the stereogenic center at the 3-position of the pyrrolidine ring, bearing a hydroxyl group, is poised to direct the stereochemical outcome of the hydride transfer to the prochiral ketone.

Catalytic Cycle and Stereochemical Induction

The proposed catalytic cycle for the Ru(II)-catalyzed asymmetric transfer hydrogenation of a ketone using 1-(Pyridin-2-yl)pyrrolidin-3-ol as the ligand is depicted below. The reaction is believed to proceed through an outer-sphere mechanism.

Asymmetric Transfer Hydrogenation Cycle Figure 1: Proposed Catalytic Cycle precatalyst [Ru(arene)Cl2]2 + Ligand active_catalyst [Ru(arene)(Ligand)H]+ precatalyst->active_catalyst Base (e.g., KOtBu) substrate_complex [Ru(arene)(Ligand)H]...O=C(R1)R2 active_catalyst->substrate_complex Ketone Substrate regeneration Hydrogen Donor (e.g., iPrOH) product_complex [Ru(arene)(Ligand)] + H-O-C(R1)(R2)H substrate_complex->product_complex Hydride Transfer product_complex->active_catalyst Product Release regeneration->active_catalyst Regeneration of Ru-H

Figure 1: Proposed Catalytic Cycle

The key to enantioselectivity lies in the hydride transfer step. The chiral ligand creates a sterically and electronically biased environment, forcing the ketone to coordinate to the ruthenium hydride in a specific orientation. This preferential coordination leads to the hydride being delivered to one face of the carbonyl group over the other, resulting in the formation of one enantiomer of the alcohol in excess. The absolute configuration of the resulting alcohol will be dependent on the stereochemistry of the chiral ligand.

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol provides a detailed, step-by-step methodology for the asymmetric transfer hydrogenation of acetophenone as a model substrate, using a catalyst generated in situ from [Ru(p-cymene)Cl₂]₂ and (S)-1-(Pyridin-2-yl)pyrrolidin-3-ol.

Materials and Reagents
  • [Ru(p-cymene)Cl₂]₂ (Ruthenium(II) p-cymene chloride dimer)

  • (S)-1-(Pyridin-2-yl)pyrrolidin-3-ol (Chiral Ligand)

  • Acetophenone (Substrate)

  • Isopropanol (i-PrOH, Anhydrous, Hydrogen Donor and Solvent)

  • Potassium tert-butoxide (KOtBu, Base)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line or glovebox equipment

  • TLC plates (Silica gel 60 F₂₅₄)

  • Column chromatography supplies (Silica gel)

  • Chiral HPLC column for enantiomeric excess determination (e.g., Chiralcel OD-H or equivalent)

Procedure
  • Catalyst Pre-formation (in situ):

    • To a flame-dried Schlenk tube under an inert atmosphere, add [Ru(p-cymene)Cl₂]₂ (e.g., 3.1 mg, 0.005 mmol, 1 mol% Ru).

    • Add (S)-1-(Pyridin-2-yl)pyrrolidin-3-ol (e.g., 3.6 mg, 0.02 mmol, 2 mol%).

    • Add anhydrous toluene (2.0 mL) and stir the mixture at 80 °C for 30 minutes. The color of the solution should change, indicating complex formation.

  • Reaction Setup:

    • In a separate flame-dried Schlenk tube under an inert atmosphere, dissolve acetophenone (e.g., 120.1 mg, 1.0 mmol) in anhydrous isopropanol (5.0 mL).

    • Add a solution of potassium tert-butoxide in isopropanol (e.g., 0.2 mL of a 1 M solution, 0.2 mmol).

  • Initiation of the Reaction:

    • Transfer the pre-formed catalyst solution from step 1 to the substrate solution in step 2 via a cannula.

    • Stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated, 30-40 °C).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material (acetophenone) is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding a few drops of water.

    • Remove the solvent under reduced pressure.

    • Extract the residue with ethyl acetate (3 x 10 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-phenylethanol.

  • Determination of Enantiomeric Excess (ee):

    • Determine the enantiomeric excess of the purified 1-phenylethanol by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase and eluent system.

Data Presentation: Expected Performance

While experimental data for 1-(Pyridin-2-yl)pyrrolidin-3-ol is not available, based on the performance of structurally similar ligands in the ATH of acetophenone, the following table outlines the expected range of results.

EntryLigandCatalyst Loading (mol%)BaseTemp (°C)Time (h)Conversion (%)ee (%)
1(S)-1-(Pyridin-2-yl)pyrrolidin-3-ol1KOtBu3012>9580-95

This is a projected outcome based on analogous systems and requires experimental validation.

Troubleshooting and Methodological Insights

  • Ligand Purity: The enantiomeric purity of the 1-(Pyridin-2-yl)pyrrolidin-3-ol ligand is crucial for achieving high enantioselectivity in the final product. Ensure the ligand is of high optical purity before use.

  • Anhydrous Conditions: The reaction is sensitive to moisture. The use of anhydrous solvents and reagents, along with inert atmosphere techniques, is essential for optimal catalyst activity and reproducibility.

  • Base Selection: The choice and amount of base can significantly impact the reaction rate and selectivity. Other bases such as NaOH or KOH can also be explored.

  • Solvent and Hydrogen Donor: Isopropanol typically serves as both the solvent and the hydrogen donor. The use of a formic acid/triethylamine mixture is another common hydrogen source that could be investigated.

  • Temperature: The reaction temperature can influence both the reaction rate and the enantioselectivity. Optimization of the temperature may be necessary for different substrates.

Conclusion and Future Directions

1-(Pyridin-2-yl)pyrrolidin-3-ol represents a structurally intriguing and promising chiral ligand for asymmetric catalysis. Based on the well-established catalytic activity of its constituent fragments, its application in the asymmetric transfer hydrogenation of ketones is a logical and promising starting point for its exploration. The provided protocol offers a robust framework for researchers to begin investigating the catalytic potential of this ligand.

Future work should focus on the experimental validation of this proposed application and the expansion of its use to a broader range of substrates. Furthermore, the synthesis of both enantiomers of the ligand would allow for access to both enantiomers of the desired chiral products. The modular nature of the ligand also opens up possibilities for structural modifications, such as substitution on the pyridine ring or the pyrrolidine ring, to fine-tune its steric and electronic properties for enhanced catalytic performance in various other asymmetric transformations, including but not limited to, allylic alkylations, hydrosilylations, and Michael additions.

References

  • Ruthenium(II) Pyrazolyl-Pyridyl-Oxazolinyl Complex Catalysts for the Asymmetric Transfer Hydrogenation of Ketones. Chemistry. 2012 Aug 27;18(35):10843-6. [Link]

  • Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis. Wiley Online Library. [Link]

  • Novel Chiral PNNP Ligands with a Pyrrolidine Backbone – Application in the Fe‐Catalyzed Asymmetric Transfer Hydrogenation of Ketones. ResearchGate. [Link]

  • Chiral Pyridine-Containing Ligands for Asymmetric Catalysis. Synthesis and Applications. Diva-Portal.org. [Link]

  • Design and Synthesis of Pyrrolidinyl Ferrocene-Containing Ligands and Their Application in Highly Enantioselective Rhodium-Catalyzed Olefin Hydrogenation. PMC. [Link]

  • An Aziridine and a 2‐Pyrrolidone with Pyridyl Sidearms as Ligands for Cationic Rh‐Catalyzed Hydrosilylation and Hydrogenation of C=C and C≡C Bonds. ResearchGate. [Link]

  • Transfer Hydrogenation of Ketones Using Pyridine-Aminoalcohol Ligands. ResearchGate. [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PMC. [Link]

  • Pyridylpyrrolido ligand in Ge(ii) and Sn(ii) chemistry: synthesis, reactivity and catalytic application. Dalton Transactions. [Link]

  • One-Pot Synthesis of Novel Functionalized Fused Pyridine Derivatives via Consecutive Pyrrolidine Ring-Closure/Ring-Opening/Formal Aza-Diels–Alder Reactions. The Journal of Organic Chemistry. [Link]

  • (a) Synthesis of pyrrolidine-fused pyridine derivatives 101 through Co-catalyzed intramolecular cycloaddition of dipropargyl amine-nitriles 100. ResearchGate. [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal. [Link]

  • Chiral pyridine-containing ligands in asymmetric catalysis. ResearchGate. [Link]

  • Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles. PubMed. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

  • Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions. MDPI. [Link]

  • Selectivity in Catalytic Asymmetric Formal [3 + 3] Annulation of 2-Enoyl-pyridine N-Oxide with Benzyl Methyl Ketone. MDPI. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • Spontaneous conversion of pyridine N-oxide ylide covalent organic framework (COF) into biradical COF as an efficient catalyst in catalytic dehydrogenation of nitrogen heterocycles. RSC Publishing. [Link]

  • Metal‐Catalyzed Cross‐Coupling Reactions of Aminopyridines. Wiley Online Library. [Link]

  • Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. ACS Publications. [Link]

  • Pd-Catalyzed Cross-Couplings:On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. [Link]

Sources

Method

experimental procedure for N-alkylation of 1-(Pyridin-2-yl)pyrrolidin-3-ol

Application Note: Experimental Protocols for the Synthesis and Regioselective Alkylation of 1-(Pyridin-2-yl)pyrrolidin-3-ol Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Docu...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Protocols for the Synthesis and Regioselective Alkylation of 1-(Pyridin-2-yl)pyrrolidin-3-ol

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Insights

1-(Pyridin-2-yl)pyrrolidin-3-ol is a highly versatile building block frequently utilized in the development of kinase inhibitors, including c-Abl tyrosine kinase inhibitors for neurodegenerative and oncological applications . In medicinal chemistry workflows, the term "N-alkylation" surrounding this scaffold typically refers to two distinct synthetic phases, both of which are governed by strict stereoelectronic rules:

  • Synthesis via N-Arylation (SNAr): The construction of the scaffold itself is achieved by the nucleophilic aromatic substitution (SNAr) of pyrrolidin-3-ol with a 2-halopyridine (e.g., 2-fluoropyridine). While mechanistically an arylation, it is colloquially tracked as the N-alkylation of the pyrrolidine core .

  • Regioselective N-Alkylation (Pyridinium Formation): Once synthesized, the 1-(pyridin-2-yl)pyrrolidin-3-ol scaffold possesses three potential sites for subsequent alkylation: the pyrrolidine nitrogen, the pyridine nitrogen, and the hydroxyl oxygen. Because the lone pair of the pyrrolidine nitrogen is delocalized into the pyridine π -system (enamine-like resonance), it is rendered non-nucleophilic. Consequently, electrophilic attack (e.g., by alkyl halides) occurs exclusively at the orthogonal lone pair of the pyridine nitrogen, yielding a pyridinium salt .

Mandatory Visualizations

Workflow Start Pyrrolidin-3-ol + 2-Fluoropyridine Step1 Mix in DMSO + K2CO3 (Base-mediated activation) Start->Step1 Step2 Heat to 90°C for 5-12 h (SNAr N-Arylation) Step1->Step2 Step3 Aqueous Workup & Extraction (EtOAc/H2O) Step2->Step3 Product 1-(Pyridin-2-yl)pyrrolidin-3-ol (Purified via Flash Chromatography) Step3->Product Subsequent Optional: Alkyl Halide (R-X) (Pyridine N-Alkylation) Product->Subsequent Pyridinium Pyridinium Salt Derivative Subsequent->Pyridinium

Experimental workflow for the synthesis and subsequent N-alkylation of 1-(pyridin-2-yl)pyrrolidin-3-ol.

Regioselectivity Substrate 1-(Pyridin-2-yl)pyrrolidin-3-ol PyrrolidineN Pyrrolidine Nitrogen (Lone pair delocalized) Substrate->PyrrolidineN Non-reactive PyridineN Pyridine Nitrogen (Lone pair orthogonal) Substrate->PyridineN Highly reactive HydroxylO Hydroxyl Oxygen (Requires strong base) Substrate->HydroxylO Reactive if deprotonated Pyridinium Pyridinium Salt PyridineN->Pyridinium N-Alkylation Ether Alkoxy Derivative HydroxylO->Ether O-Alkylation

Regioselectivity logic governing the alkylation of 1-(pyridin-2-yl)pyrrolidin-3-ol.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 1-(Pyridin-2-yl)pyrrolidin-3-ol via SNAr

This protocol utilizes a mild base to ensure chemoselective N-arylation over O-arylation.

Reagents & Materials:

  • (R)- or (S)-pyrrolidin-3-ol (1.2 equiv)

  • 2-Fluoropyridine (1.0 equiv)

  • Anhydrous Potassium Carbonate ( K2​CO3​ , 3.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve 2-fluoropyridine (1.0 equiv) and pyrrolidin-3-ol (1.2 equiv) in anhydrous DMSO to achieve a 0.5 M concentration.

  • Base Addition: Add finely powdered anhydrous K2​CO3​ (3.0 equiv) in one portion.

    • Causality: K2​CO3​ is basic enough to neutralize the HF byproduct and drive the SNAr forward, but insufficiently basic to deprotonate the secondary alcohol ( pKa​≈16 ), thereby preventing competitive O-arylation.

  • Thermal Activation: Attach a reflux condenser and heat the vigorously stirring suspension to 90 °C for 5–12 hours.

  • Workup: Cool the reaction to room temperature. Quench by pouring the mixture over crushed ice/distilled water. Extract the aqueous layer with Ethyl Acetate ( 3×20 mL).

  • Washing: Wash the combined organic layers with brine ( 5×20 mL) to systematically partition and remove the DMSO.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography ( SiO2​ , DCM:MeOH gradient).

  • Self-Validation: Confirm success via 1H NMR. The highly deshielded fluorine-coupled protons of the starting 2-fluoropyridine will disappear. The pyrrolidine α -protons will shift downfield ( ∼3.4−3.6 ppm) due to the electron-withdrawing nature of the newly attached pyridine ring. LC-MS should yield [M+H]+=165.1 m/z .

Protocol B: Regioselective N-Alkylation (Pyridinium Salt Formation)

This protocol details the subsequent functionalization of the pyridine core via the Menshutkin reaction.

Reagents & Materials:

  • 1-(Pyridin-2-yl)pyrrolidin-3-ol (1.0 equiv)

  • Iodomethane (MeI) or Benzyl Bromide (1.1 equiv)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Preparation: Dissolve 1-(pyridin-2-yl)pyrrolidin-3-ol (1.0 equiv) in anhydrous MeCN (0.2 M).

  • Electrophile Addition: Cool the flask to 0 °C. Add the alkyl halide (1.1 equiv) dropwise via syringe.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4–8 hours.

    • Causality: Polar aprotic solvents like MeCN are strictly required here; they lower the activation energy of the Menshutkin reaction by stabilizing the charge-separated transition state of the forming pyridinium salt.

  • Isolation: The highly polar pyridinium salt will typically precipitate directly out of the MeCN. Isolate the product via vacuum filtration and wash the filter cake with cold diethyl ether.

  • Self-Validation: 1H NMR will reveal a massive downfield shift of the pyridine ortho-proton (often >8.5 ppm) and the appearance of a sharp N-alkyl singlet (e.g., ∼4.2 ppm for N-methyl).

Quantitative Data Presentation

Table 1: Optimization of SNAr Conditions for 1-(Pyridin-2-yl)pyrrolidin-3-ol Synthesis | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Mechanistic Observation | | :--- | :--- | :--- | :--- | :--- | :--- | | DMF | Et3​N | 80 | 12 | 45 | Incomplete conversion; base too weak. | | DMSO | K2​CO3​ | 90 | 5 | 88 | Optimal SNAr conditions; high chemoselectivity. | | NMP | Cs2​CO3​ | 120 | 4 | 72 | Trace O-arylation observed due to higher basicity/temp. |

Table 2: Regioselectivity Profile for Subsequent Alkylation (e.g., with MeI)

Reagent/Base Solvent Target Nucleophilic Site Major Product Yield (%)
None MeCN Pyridine Nitrogen Pyridinium Iodide >90
NaH THF Hydroxyl Oxygen O-Methyl Ether 85

| K2​CO3​ | Acetone | Mixed | Complex Mixture | N/A |

Technical Notes & Optimization

Troubleshooting

common side reactions in the synthesis of 1-(Pyridin-2-yl)pyrrolidin-3-ol

Technical Support Center: Synthesis of 1-(Pyridin-2-yl)pyrrolidin-3-ol Welcome to the Advanced Troubleshooting Portal for the synthesis of 1-(pyridin-2-yl)pyrrolidin-3-ol. This molecule—a critical building block in moder...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 1-(Pyridin-2-yl)pyrrolidin-3-ol

Welcome to the Advanced Troubleshooting Portal for the synthesis of 1-(pyridin-2-yl)pyrrolidin-3-ol. This molecule—a critical building block in modern drug discovery—presents unique synthetic challenges due to the bifunctional nature of the pyrrolidin-3-ol precursor. As an amino alcohol, it contains both a secondary amine and a secondary alcohol, requiring precise chemoselective control to favor N-arylation over O-arylation, while simultaneously preventing degradation pathways such as elimination or oxidation.

This guide provides causality-driven troubleshooting, self-validating protocols, and quantitative data to ensure high-fidelity synthesis via Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling.

I. Mechanistic Workflow & Reaction Pathways

Understanding the competing pathways is the first step in troubleshooting. The diagram below illustrates the divergence between the desired N-arylation and common side reactions based on reagent selection.

SynthesisPathways SM Pyrrolidin-3-ol + 2-Halopyridine SNAr SNAr Pathway (2-Fluoropyridine) SM->SNAr K2CO3 / DMF / Heat Buchwald Buchwald-Hartwig (2-Bromopyridine) SM->Buchwald Pd / Ligand / Base Target 1-(Pyridin-2-yl)pyrrolidin-3-ol (Target: N-Arylation) SNAr->Target Mild Base Side1 Side Product: O-Arylation (Ether) SNAr->Side1 Strong Base (NaH) Side2 Side Product: Elimination (Pyrroline) SNAr->Side2 High Temp / Base Buchwald->Target Weak Base / Pd Buchwald->Side1 Alkoxide Base (NaOtBu)

Fig 1. Divergent reaction pathways in the synthesis of 1-(pyridin-2-yl)pyrrolidin-3-ol.

II. Troubleshooting Guide & FAQs

Q1: My LC-MS shows a mass matching the target molecule ( [M+H]+=165 ), but NMR indicates it is the O-arylated isomer (a pyridyl ether). Why is this happening? A: This is a classic chemoselectivity failure. The secondary amine of pyrrolidin-3-ol has a conjugate acid pKa​ of ∼9.5 , making it inherently more nucleophilic than the secondary alcohol ( pKa​∼15 ). However, if you use a strong base such as Sodium tert-butoxide ( NaOtBu ) or Sodium hydride ( NaH ), the alcohol is rapidly deprotonated to form an alkoxide. Alkoxides are highly aggressive, "hard" nucleophiles that will outcompete the amine for the electrophilic 2-halopyridine, driving O-arylation [1]. Actionable Fix: Switch to a milder base like K2​CO3​ or Cs2​CO3​ , which are strong enough to neutralize the amine hydrohalide but too weak to deprotonate the alcohol, thereby preserving N-selectivity [2].

Q2: I am observing a major impurity with a mass of [M+H]+=147 . What is this, and how do I prevent it? A: A mass of 147 indicates a loss of 18 Da ( H2​O ) from the target mass (165). This corresponds to the elimination of the hydroxyl group, forming 1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrole (or a related pyrroline isomer). Once the pyrrolidine nitrogen is arylated, the electron-withdrawing nature of the pyridine ring increases the acidity of the adjacent ring protons. Under conditions of high heat ( >100∘C ) and base, the molecule undergoes an E1cB or E2 elimination. Actionable Fix: Strictly cap your reaction temperature at 80∘C for SNAr reactions and avoid prolonged heating once LC-MS indicates complete conversion.

Q3: During Buchwald-Hartwig coupling, I see the formation of a species with [M+H]+=163 . What causes this? A: A mass of 163 indicates a loss of 2 Da, which corresponds to the oxidation of the secondary alcohol to a ketone (1-(pyridin-2-yl)pyrrolidin-3-one). Palladium catalysts can inadvertently mediate Oppenauer-type oxidations or undergo β -hydride elimination from transient alkoxo-palladium intermediates if oxygen is present in the system. Actionable Fix: Ensure your solvent (e.g., 1,4-dioxane) is rigorously sparged with Argon for at least 30 minutes prior to catalyst addition, and conduct the reaction under a strict inert atmosphere.

TroubleshootingLogic Issue Low Yield of Target Molecule CheckLCMS Analyze LC-MS/NMR Profile Issue->CheckLCMS Isomer Mass = Target (165) (O-Arylation) CheckLCMS->Isomer Minus18 Mass = 147 (-18 Da) (Elimination) CheckLCMS->Minus18 Minus2 Mass = 163 (-2 Da) (Oxidation) CheckLCMS->Minus2 FixIsomer Action: Switch to mild base (K2CO3 or DIPEA) Isomer->FixIsomer FixMinus18 Action: Lower temperature (<80°C), avoid strong base Minus18->FixMinus18 FixMinus2 Action: Degas solvents, run under strict Argon Minus2->FixMinus2

Fig 2. Diagnostic logic tree for identifying and resolving common side reactions.

III. Quantitative Data: Reaction Condition Optimization

The following table summarizes the causal relationship between reagent selection and chemoselectivity. Note how the choice of base and temperature dictates the distribution of the target molecule versus side products.

Reaction TypeElectrophileBaseSolventTemp (°C)N-Arylation Yield (%)O-Arylation Yield (%)Elimination (%)
SNAr 2-Fluoropyridine K2​CO3​ DMF8088 - 92 <2 <2
SNAr 2-Fluoropyridine NaH DMF8035 - 4045 - 50 ∼10
Buchwald-H. 2-Bromopyridine Cs2​CO3​ Dioxane9075 - 85 <5 <5
Buchwald-H. 2-Bromopyridine NaOtBu Toluene10025 - 3050 - 55 ∼15

IV. Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols integrate In-Process Controls (IPCs) that validate the system at critical junctures.

Protocol A: Optimized SNAr Methodology (Recommended)

This protocol leverages the high electrophilicity of 2-fluoropyridine, avoiding the need for transition metal catalysts [3].

  • Reagent Charging: To a dry round-bottom flask, add pyrrolidin-3-ol (1.0 equiv) and anhydrous K2​CO3​ (2.5 equiv).

    • Scientific Rationale: K2​CO3​ acts as an insoluble, heterogeneous base in DMF. Its mild basicity ensures the secondary alcohol remains protonated, enforcing strict N-arylation.

  • Solvent & Electrophile Addition: Suspend the mixture in anhydrous DMF (0.2 M). Add 2-fluoropyridine (1.1 equiv) dropwise at room temperature.

  • Thermal Activation: Heat the reaction mixture to 80∘C under a nitrogen atmosphere.

    • Scientific Rationale: 80∘C provides sufficient kinetic energy to overcome the SNAr transition state barrier while remaining below the thermodynamic threshold for alcohol elimination.

  • In-Process Control (IPC) - 12 Hours: Sample 10μL of the reaction mixture, dilute in MeCN , and analyze via LC-MS.

    • Validation Check: The reaction is validated to proceed to workup only if the UV trace shows >95% conversion to the 165m/z peak, with the 147m/z (elimination) peak representing <2% of the total area.

  • Workup: Cool to room temperature. Quench with water to dissolve inorganic salts and extract with Ethyl Acetate ( ). Wash the combined organics with 5% aqueous LiCl to quantitatively remove residual DMF. Dry over Na2​SO4​ , filter, and concentrate.

Protocol B: Buchwald-Hartwig Cross-Coupling

Use this protocol if restricted to 2-bromopyridine or 2-chloropyridine.

  • Solvent Degassing: Add 1,4-dioxane to a Schlenk flask. Sparge with Argon for 30 minutes.

    • Scientific Rationale: Dissolved oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) peroxo complexes and promotes the oxidation of the pyrrolidin-3-ol to a ketone.

  • Catalyst & Base Charging: Under positive Argon flow, add Pd2​(dba)3​ (0.02 equiv), Xantphos (0.04 equiv), and Cs2​CO3​ (2.0 equiv).

    • Scientific Rationale: Xantphos provides a wide bite angle that accelerates reductive elimination, minimizing off-target dehalogenation of the 2-bromopyridine.

  • Substrate Addition: Add pyrrolidin-3-ol (1.0 equiv) and 2-bromopyridine (1.05 equiv). Seal the flask and heat to 90∘C for 16 hours.

  • In-Process Control (IPC): Analyze via LC-MS.

    • Validation Check: Confirm the absence of the 163m/z (ketone) peak. If present, the inert atmosphere was compromised.

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via silica gel chromatography (DCM/MeOH gradient).

V. References

  • Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Chemoselective Hydroxyl Group Transformation: An Elusive Target Source: National Institutes of Health (PMC) URL:[Link]

  • Inhibitors of the menin-mll interaction (WO2018053267A1) Source: Google Patents URL:

Optimization

Technical Support Center: Chromatography Purification of 1-(Pyridin-2-yl)pyrrolidin-3-ol

Welcome to the technical support guide for the chromatographic purification of 1-(Pyridin-2-yl)pyrrolidin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the co...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the chromatographic purification of 1-(Pyridin-2-yl)pyrrolidin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specific purification process. The following sections provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient workflow.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the column chromatography purification of 1-(Pyridin-2-yl)pyrrolidin-3-ol. Each issue is broken down by potential causes and actionable solutions.

Issue 1: Poor Separation of the Product from Impurities

Symptom: Your collected fractions show a mixture of your target compound and one or more impurities, as indicated by Thin Layer Chromatography (TLC) or other analytical methods.

Potential Causes & Solutions:

  • Inappropriate Mobile Phase Polarity: The polarity of your eluent system may not be optimal to resolve the compound of interest from structurally similar impurities.

    • Solution: Systematically vary the solvent ratio of your mobile phase. For normal-phase chromatography (e.g., silica gel), if your product is co-eluting with a more polar impurity, decrease the polarity of the mobile phase (e.g., reduce the percentage of methanol in a dichloromethane/methanol mixture). Conversely, if it co-elutes with a less polar impurity, a slight increase in polarity may be necessary. A shallow gradient elution can also significantly improve separation.[1]

  • Similar Polarity of Product and Impurities: The inherent chemical properties of the product and certain byproducts can make them difficult to separate using standard chromatography.[2]

    • Solution 1: Acid/Base Wash Pre-Chromatography: An initial acid-base extraction can remove acidic or basic impurities before loading the sample onto the column.[2] Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl) to remove basic impurities, or a dilute base (e.g., saturated NaHCO3) to remove acidic impurities.[2]

    • Solution 2: Alternative Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase. Alumina (basic or neutral) can offer different selectivity for basic compounds like pyridines. Reversed-phase chromatography (e.g., C18) with an appropriate aqueous/organic mobile phase is another powerful alternative.

  • Column Overloading: Loading too much crude material onto the column can lead to broad peaks and poor separation.

    • Solution: As a general rule, the amount of crude material loaded should be 1-5% of the mass of the stationary phase. For difficult separations, this may need to be reduced to less than 1%.

Issue 2: Tailing or Streaking of the Product Spot/Peak

Symptom: On a TLC plate, the spot for your product is elongated rather than a tight circle. In column chromatography, this translates to a peak with a "tail."

Potential Causes & Solutions:

  • Interaction with Stationary Phase: The basic nitrogen of the pyridine ring and the secondary amine of the pyrrolidine can interact strongly with the acidic silanol groups on the surface of silica gel, causing tailing.[3]

    • Solution 1: Add a Basic Modifier to the Mobile Phase: Incorporating a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonia (by using a solvent saturated with ammonia), into your mobile phase can neutralize the acidic sites on the silica gel and significantly improve peak shape.

    • Solution 2: Use a Deactivated Stationary Phase: Consider using a deactivated silica gel or a different stationary phase like neutral alumina.

  • Sample Solvent is Too Strong: Dissolving the sample in a solvent that is much more polar than the mobile phase can cause band broadening and tailing.

    • Solution: Dissolve the crude sample in a minimal amount of the mobile phase or a less polar solvent. If the sample is not soluble, adsorbing it onto a small amount of silica gel (dry loading) is a highly effective technique.

Issue 3: No Product Eluting from the Column

Symptom: After running a significant volume of mobile phase through the column, none of your product has been collected.

Potential Causes & Solutions:

  • Mobile Phase is Too Non-Polar: The selected eluent may not have sufficient polarity to move the highly polar 1-(Pyridin-2-yl)pyrrolidin-3-ol off the stationary phase.

    • Solution: Gradually increase the polarity of your mobile phase. If using a dichloromethane/methanol system, incrementally increase the percentage of methanol. It is crucial to have performed thorough TLC analysis beforehand to determine an appropriate starting solvent system.

  • Product Degradation on the Column: The compound may be unstable on the acidic silica gel.

    • Solution: Use a more inert stationary phase like neutral alumina or consider deactivating the silica gel with triethylamine. Running the chromatography quickly can also minimize the time the compound spends on the column.

Issue 4: Low Yield After Purification

Symptom: The amount of pure product recovered is significantly lower than expected based on the crude weight and estimated purity.

Potential Causes & Solutions:

  • Irreversible Adsorption: A portion of the product may be irreversibly adsorbed onto the stationary phase, especially if it is highly active.

    • Solution: The addition of a basic modifier to the mobile phase, as mentioned for peak tailing, can also help to improve recovery by preventing strong, irreversible binding.

  • Product Co-eluting with an Unseen Impurity: An impurity that is not UV-active or does not stain with the chosen TLC stain may be co-eluting with your product, leading to fractions being discarded that actually contain the desired compound.

    • Solution: Use multiple TLC visualization techniques to screen for a wider range of impurities.[4][5] For example, in addition to UV light, use stains like potassium permanganate or ninhydrin.[4][5][6]

  • Incomplete Elution: The chromatography may have been stopped prematurely, leaving some of the product on the column.

    • Solution: After it appears all the product has been eluted, flush the column with a highly polar solvent (e.g., 10-20% methanol in dichloromethane) and analyze the collected fractions to ensure complete elution.

II. Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase system for the purification of 1-(Pyridin-2-yl)pyrrolidin-3-ol on silica gel?

A good starting point for TLC analysis and subsequent column chromatography is a mixture of dichloromethane (DCM) and methanol (MeOH). Begin with a ratio of approximately 95:5 (DCM:MeOH) and gradually increase the proportion of methanol to find a system that gives your product an Rf value between 0.2 and 0.4 on the TLC plate.[7] Due to the basic nature of the compound, adding 0.5-1% triethylamine (Et3N) to the mobile phase is highly recommended to prevent peak tailing.

Q2: How can I visualize 1-(Pyridin-2-yl)pyrrolidin-3-ol on a TLC plate?

1-(Pyridin-2-yl)pyrrolidin-3-ol should be visible under short-wave UV light (254 nm) due to the pyridine ring.[7] For a more robust visualization, several staining methods can be employed:

  • Potassium Permanganate (KMnO4) stain: This is a good general-purpose stain for compounds that can be oxidized, including alcohols. It will appear as a yellow or brown spot on a purple background.[4]

  • Ninhydrin stain: This stain is specific for primary and secondary amines, and will react with the pyrrolidine nitrogen to produce a colored spot (often pink or purple).[4][5][6]

  • Dragendorff's reagent: This is a classic stain for alkaloids and other nitrogen-containing compounds, typically yielding an orange-brown spot.[4][5]

Q3: My compound appears to be streaking on the TLC plate no matter which solvent system I use. What can I do?

Streaking that is independent of solvent polarity often points to issues with the sample itself or its interaction with the stationary phase.

  • Add Triethylamine to the TLC Chamber: Prepare your developing chamber with the chosen mobile phase and add a few drops of triethylamine. This will create a basic atmosphere in the tank and on the plate, which can significantly reduce streaking for basic compounds.

  • Sample Purity: If the crude material is very impure or contains baseline material, this can cause streaking. An initial workup, such as an acid-base extraction, might be necessary before attempting chromatography.[2]

Q4: Should I use dry loading or wet loading for my sample?

For 1-(Pyridin-2-yl)pyrrolidin-3-ol, which is a polar and potentially viscous oil, dry loading is often the superior method.

  • Wet loading involves dissolving the sample in a minimal amount of the mobile phase and carefully pipetting it onto the top of the column. This can be problematic if the sample is not very soluble in the initial, less polar mobile phase.

  • Dry loading involves dissolving the crude product in a volatile solvent (like DCM or methanol), adding a small amount of silica gel, and then evaporating the solvent under reduced pressure to get a dry, free-flowing powder. This powder is then carefully added to the top of the column. This technique ensures that the entire sample is introduced to the column in a narrow, even band, which leads to better separation.

Q5: Is reversed-phase chromatography a viable option for this compound?

Yes, reversed-phase chromatography (e.g., using a C18 stationary phase) is an excellent alternative, particularly if normal-phase chromatography fails to provide adequate separation. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape by protonating the basic nitrogens.

III. Experimental Protocols & Data

Protocol 1: TLC Analysis
  • Dissolve a small amount of the crude product in a suitable solvent (e.g., methanol).

  • Using a capillary tube, spot the solution onto a silica gel TLC plate.

  • Prepare a developing chamber with a filter paper wick and a shallow pool of the chosen mobile phase (e.g., 95:5 DCM:MeOH with 0.5% Et3N).

  • Place the TLC plate in the chamber, ensuring the solvent level is below the spot.

  • Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front, and allow it to dry completely.

  • Visualize the spots using UV light and then by dipping the plate in a staining solution (e.g., potassium permanganate) and gently heating.[4][7]

Protocol 2: Column Chromatography (Dry Loading)
  • Select a column of appropriate size for the amount of crude material.

  • Pack the column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).

  • Dissolve the crude 1-(Pyridin-2-yl)pyrrolidin-3-ol in a minimal amount of a volatile solvent (e.g., DCM).

  • Add silica gel (approximately 1-2 times the mass of the crude product) to this solution.

  • Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.

  • Carefully add the dry-loaded sample to the top of the packed column, creating an even layer.

  • Gently add a thin layer of sand on top of the sample layer to prevent disturbance.

  • Carefully add the initial mobile phase to the column and begin elution, collecting fractions and monitoring their composition by TLC.

Table 1: Example Mobile Phase Systems for TLC Analysis
Solvent System (v/v/v)Approx. Rf of ProductObservations
95:5 DCM:MeOH~0.15Some movement, but may require higher polarity.
90:10 DCM:MeOH~0.35Good starting point for column chromatography.
90:10:1 DCM:MeOH:Et3N~0.40Improved spot shape, less tailing.
80:20 Ethyl Acetate:Hexane~0.10Lower mobility, less effective for this polar compound.

IV. Visualized Workflows

Troubleshooting Logic for Poor Separation

start Poor Separation Observed cause1 Check Mobile Phase Polarity start->cause1 cause2 Assess Column Loading start->cause2 cause3 Consider Co-eluting Impurities start->cause3 cause4 Evaluate Stationary Phase Choice start->cause4 solution1a Decrease Polarity (More Polar Impurity) cause1->solution1a If... solution1b Increase Polarity (Less Polar Impurity) cause1->solution1b If... solution1c Run a Shallow Gradient cause1->solution1c For complex mixtures solution2 Reduce Sample Load (<1% of Silica Mass) cause2->solution2 solution3a Use Multiple TLC Stains for Visualization cause3->solution3a solution3b Perform Pre-Chromatography Extraction cause3->solution3b solution4 Switch to Alumina or Reversed-Phase (C18) cause4->solution4

Caption: Decision tree for troubleshooting poor chromatographic separation.

Method Development Workflow

step1 1. Initial TLC Screening (DCM/MeOH System) step2 2. Optimize Rf to 0.2-0.4 step1->step2 step3 3. Address Tailing (Add Et3N) step2->step3 step4 4. Choose Loading Method (Dry Loading Recommended) step3->step4 step5 5. Perform Column Chromatography step4->step5 step6 6. Monitor Fractions by TLC step5->step6 step7 7. Combine Pure Fractions & Evaporate step6->step7

Caption: Step-by-step workflow for developing a purification method.

V. References

  • Thin Layer Chromatography Visualization Reagents. (n.d.). MilliporeSigma. Retrieved from

  • Thin Layer Chromatography. (2020). University of Colorado Boulder. Retrieved from

  • Column troubleshooting guide - Reversed phase. (n.d.). Thermo Fisher Scientific. Retrieved from

  • Work-up procedures for reactions involving (R)-pyrrolidine-3-carboxylic acid. (n.d.). BenchChem. Retrieved from

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2026, March 13). LCGC International. Retrieved from

  • HPLC Troubleshooting Guide. (n.d.). Sepax Technologies. Retrieved from

  • TLC Visualization Reagents. (n.d.). EPFL. Retrieved from

  • Enhancing Thin Layer Chromatography (TLC) Capabilities with New Derivatization Reagents. (2024, April 29). Labinsights. Retrieved from

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved from

Sources

Troubleshooting

Technical Support Center: Optimization of 1-(Pyridin-2-yl)pyrrolidin-3-ol Synthesis

Welcome to the technical support center for the synthesis of 1-(Pyridin-2-yl)pyrrolidin-3-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encount...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(Pyridin-2-yl)pyrrolidin-3-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific N-arylation reaction. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to logically diagnose issues and rationally optimize your reaction conditions.

The synthesis of 1-(Pyridin-2-yl)pyrrolidin-3-ol involves the formation of a carbon-nitrogen bond between the pyrrolidine nitrogen and the C-2 position of a pyridine ring. The primary methods for achieving this are palladium-catalyzed Buchwald-Hartwig amination and, to a lesser extent, copper-catalyzed Ullmann condensation.[1][2] This guide will focus predominantly on the more common and versatile Buchwald-Hartwig approach, while providing comparative data for the Ullmann reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues in a question-and-answer format, providing potential causes and actionable solutions based on established chemical principles.

Q1: My reaction shows very low or no conversion to the desired product. What are the most likely causes?

This is the most common issue and can stem from several factors related to the catalytic system and reaction environment.

A1: Low or no product yield is typically traced back to one of five key areas: the catalyst, the ligand, the base, the solvent, or the starting materials.

  • Cause 1: Inactive Catalyst System. The active catalyst in a Buchwald-Hartwig reaction is a Pd(0) species.[3] If you are using a Pd(II) precursor, such as Palladium(II) acetate (Pd(OAc)₂), it must be reduced in situ to Pd(0) to enter the catalytic cycle. This reduction can sometimes be inefficient. Furthermore, the active Pd(0) can agglomerate into inactive palladium black if not properly stabilized by the ligand.[4]

    • Solution:

      • Use a Pd(0) Pre-catalyst: Employing a pre-formed Pd(0) source like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) can be more reliable.

      • Ensure Proper Ligand Coordination: Pre-stir the palladium source and the phosphine ligand in the solvent for 5-10 minutes before adding the other reagents. This allows for the formation of the active catalyst complex.[5]

      • Maintain Anaerobic Conditions: Oxygen can oxidize and deactivate the Pd(0) catalyst and the phosphine ligands. Ensure your reaction vessel and solvents are thoroughly degassed and maintained under an inert atmosphere (Nitrogen or Argon).[4]

  • Cause 2: Suboptimal Ligand Choice. The ligand is critical; it stabilizes the palladium center, influences its reactivity, and facilitates both the oxidative addition and reductive elimination steps.[1] A poorly chosen ligand can lead to slow reaction rates or catalyst deactivation. For electron-deficient heteroaryl halides like 2-halopyridines, bulky, electron-rich phosphine ligands are generally required.

    • Solution: Screen different classes of ligands.

      • Bulky Monophosphines: Ligands like BrettPhos, XPhos, or RuPhos are often highly effective for this type of coupling.

      • Bidentate Phosphines: Ligands such as BINAP or Xantphos can also be effective and may offer different stability or selectivity profiles.[6][7]

  • Cause 3: Incorrect Base Selection or Strength. The base's role is to deprotonate the 3-hydroxypyrrolidine, making it a more potent nucleophile. If the base is too weak, the deprotonation equilibrium will be unfavorable, stalling the reaction. If it is incompatible with other functional groups, it can cause side reactions.

    • Solution:

      • Strong, Non-Nucleophilic Bases: Sodium tert-butoxide (NaOtBu) is the most common and effective base for Buchwald-Hartwig aminations.[4] Lithium bis(trimethylsilyl)amide (LiHMDS) is another strong option.

      • Weaker Bases (for sensitive substrates): If your substrates have base-sensitive functional groups, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used, but this will likely require higher reaction temperatures and longer reaction times to achieve full conversion.[4]

  • Cause 4: Inappropriate or Contaminated Solvent. The solvent must be able to dissolve the reagents and stabilize the catalytic intermediates. It must also be anhydrous and deoxygenated.

    • Solution:

      • Common Solvents: Toluene, dioxane, and THF are the most frequently used solvents for Buchwald-Hartwig reactions.[4]

      • Ensure Anhydrous Conditions: Use a freshly distilled solvent or one from a sure-seal bottle. Water can interfere with the base and lead to catalyst deactivation.[4]

  • Cause 5: Low Reactivity of the Aryl Halide. The reactivity of the 2-halopyridine follows the order: I > Br >> Cl. 2-chloropyridine is significantly less reactive and requires a more active catalyst system (often a more specialized, electron-rich ligand) to achieve good yields.[4]

    • Solution: If possible, use 2-bromopyridine or 2-iodopyridine as the starting material. If 2-chloropyridine must be used, employ a highly active catalyst system, such as one with a bulky biarylphosphine ligand (e.g., BrettPhos).

Q2: I am observing a significant amount of a side product identified as pyridine. What is causing this?

A2: The formation of pyridine is a result of a common side reaction known as hydrodehalogenation. [4] In this process, the halide on the pyridine ring is replaced by a hydrogen atom instead of the pyrrolidine amine.

  • Cause: This side reaction is often competitive with the desired C-N bond formation and can be promoted by several factors, including the presence of water or other protic impurities, the choice of ligand, and the reaction temperature.

    • Solution 1: Rigorously Exclude Water. Ensure all reagents, solvents, and glassware are scrupulously dried. Water can act as a proton source for the reduction of the aryl halide.[4]

    • Solution 2: Optimize Ligand Choice. Bulky, electron-rich phosphine ligands generally favor the desired reductive elimination to form the C-N bond over the pathways that lead to hydrodehalogenation.[4]

    • Solution 3: Adjust Reaction Temperature. Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can sometimes minimize hydrodehalogenation.

Q3: My reaction starts but then stalls before reaching full conversion. What leads to catalyst deactivation?

A3: Catalyst deactivation during the reaction is a common problem, often leading to incomplete conversion.

  • Cause: The primary causes are the gradual oxidation of the Pd(0) catalyst or the phosphine ligand by trace oxygen, or the thermal decomposition/agglomeration of the catalyst into inactive palladium black.[4]

    • Solution 1: Use Pre-catalysts: Palladium pre-catalysts are air-stable Pd(II) complexes that are designed to efficiently generate the active Pd(0) species under the reaction conditions. They often provide more consistent results and a more controlled concentration of the active catalyst throughout the reaction.[4]

    • Solution 2: Maintain Strict Inert Atmosphere: It is critical to not only degas the reaction mixture at the beginning but also to maintain a positive pressure of an inert gas (argon or nitrogen) for the entire duration of the reaction, especially if it is run for an extended period or at high temperatures.

    • Solution 3: Ligand Choice: Some ligands form more stable and long-lived catalysts than others. Bidentate ligands like Xantphos can sometimes impart greater stability to the palladium center.

Data Summary & Recommended Conditions

For a clear comparison, the typical starting conditions for the two primary synthetic routes are summarized below.

ParameterBuchwald-Hartwig AminationUllmann Condensation
Catalyst Pd(OAc)₂, Pd₂(dba)₃, or pre-catalystCuI, Cu₂O, or Cu powder
Typical Loading 1-5 mol%10-100 mol% (often stoichiometric)
Ligand Bulky phosphines (XPhos, BrettPhos), Bidentate (BINAP, Xantphos)Diamines, Phenanthroline, Proline
Base NaOtBu, K₃PO₄, Cs₂CO₃K₂CO₃, Cs₂CO₃
Solvent Toluene, Dioxane, THF (anhydrous)DMF, DMSO, NMP (high-boiling, polar)
Temperature 80-120 °C120-210 °C
Key Advantages Broader substrate scope, milder conditions, lower catalyst loading.[1]Lower cost catalyst.
Key Disadvantages Expensive catalyst/ligands, air-sensitive.High temperatures, stoichiometric copper, often harsh conditions.[2]

Visualizing the Process

Understanding the reaction mechanism and troubleshooting logic is key to success.

Reaction_Scheme Halopyridine 2-Halopyridine (X = Br, I) Plus1 + Halopyridine->Plus1 Pyrrolidinol 3-Hydroxypyrrolidine Product 1-(Pyridin-2-yl)pyrrolidin-3-ol Pyrrolidinol->Product Pd Catalyst, Ligand, Base, Solvent, Heat Plus1->Pyrrolidinol

Caption: General scheme for the N-arylation of 3-hydroxypyrrolidine.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Pd(II) Complex (Ar)(X)PdL₂ Pd0->OA_Complex Oxidative Addition (+ Ar-X) c1 Amine_Complex Amido Complex [(Ar)PdL(NR₂)] OA_Complex->Amine_Complex Ligand Exchange & Deprotonation (+ HNR₂, Base) Amine_Complex->Pd0 Reductive Elimination (Product Ar-NR₂ formed) c3 Product_Complex Product Complex c2

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Troubleshooting_Workflow decision decision start Start Reaction problem Low or No Yield? start->problem check_catalyst Verify Catalyst Activity (Use Pre-catalyst, Ensure Anaerobic) problem->check_catalyst Yes success Reaction Optimized problem->success No check_ligand Screen Ligands (Bulky, Electron-Rich) check_catalyst->check_ligand check_base Confirm Base Strength (e.g., NaOtBu) check_ligand->check_base check_solvent Ensure Anhydrous Solvent (Toluene, Dioxane) check_base->check_solvent check_sm Check Aryl Halide Reactivity (I > Br >> Cl) check_solvent->check_sm check_sm->success

Caption: A logical workflow for troubleshooting low reaction yield.

Experimental Protocol: Buchwald-Hartwig Synthesis

This protocol provides a robust starting point for optimization.

Materials:

  • 2-Bromopyridine

  • (R/S)-3-Hydroxypyrrolidine

  • Pd₂(dba)₃ (Palladium source)

  • XPhos (Ligand)

  • Sodium tert-butoxide (NaOtBu) (Base)

  • Anhydrous Toluene (Solvent)

  • Schlenk flask or similar reaction vessel

  • Inert gas line (Argon or Nitrogen)

  • Standard glassware for workup and purification

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 equiv.), XPhos (0.04 equiv.), and Sodium tert-butoxide (1.4 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas three times to ensure an anaerobic environment.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (to make a ~0.2 M solution with respect to the limiting reagent), followed by 3-hydroxypyrrolidine (1.2 equiv.), and finally 2-bromopyridine (1.0 equiv.).

  • Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding water.

    • Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

    • Transfer the filtrate to a separatory funnel, wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography. A gradient elution system of ethyl acetate in hexanes, often with 1-2% triethylamine added to the mobile phase to prevent product tailing, is typically effective.

References

  • BenchChem. (n.d.).
  • Mori, A., et al. (2020). Optimization of the reaction conditions for the synthesis of 2 and 3. ResearchGate. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Hosseininezhad, S., & Ramazani, A. (2024). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Wikipedia. (2023). Ullmann condensation. Wikipedia. [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Atlanchim Pharma. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. organic-synthesis.com. [Link]

  • Nishikata, T., et al. (2013). Improved Ullmann—Ukita—Buchwald—Li Conditions for CuI-Catalyzed Coupling Reaction of 2-Pyridones with Aryl Halides. ResearchGate. [Link]

  • Reddit. (2023). Need help with N-Arylation reaction. r/OrganicChemistry. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Derivatization of 1-(Pyridin-2-yl)pyrrolidin-3-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who are frustrated by the unexpectedly poor reactivity of 1-(pyridin-2-yl)pyrrolidin-3-ol .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who are frustrated by the unexpectedly poor reactivity of 1-(pyridin-2-yl)pyrrolidin-3-ol . While it appears to be a straightforward secondary alcohol, its structural motifs introduce severe mechanistic bottlenecks during esterification, etherification, and cross-coupling workflows.

This guide abandons generic advice to focus on the specific causality behind these failures, providing self-validating protocols designed to bypass the inherent chemical traps of this molecule.

Mechanistic FAQs: Why is my reaction failing?

Q1: Why do my transition-metal-catalyzed and Lewis-acid-catalyzed derivatizations fail completely with this substrate? The Causality: The 1-(pyridin-2-yl)pyrrolidine core is a classic 2-aminopyridine derivative. The highly basic pyridine nitrogen, coupled with the exocyclic pyrrolidine nitrogen, acts as a potent bidentate ligand. When you introduce transition metals (e.g., Pd, Rh) or Lewis acids (e.g., Sc(OTf)3, Ti(OiPr)4), the substrate outcompetes your intended ligands, forming highly stable, inactive 5- or 6-membered metal complexes[1]. This phenomenon, known as the "chelation trap," effectively poisons the catalyst and halts the reaction entirely. Furthermore, the basic pyridine N-atom can suppress desired reactivity by sequestering electrophiles[2].

Q2: I am trying to etherify the 3-hydroxyl group using K₂CO₃ and an alkyl bromide, but I observe no conversion. What is restricting the nucleophilicity? The Causality: The secondary alcohol at the C3 position is sterically hindered by the pyrrolidine ring's envelope conformation[3]. More critically, the hydroxyl proton engages in strong intramolecular hydrogen bonding with the highly basic pyridine nitrogen. Weak bases like potassium carbonate (K₂CO₃) or triethylamine are insufficiently basic to disrupt this hydrogen-bonding network. To achieve etherification, you must use a strong, irreversible base to force the formation of a highly nucleophilic alkoxide.

Q3: How can I achieve high-yield esterification without triggering catalyst poisoning? The Causality: You must abandon metal-based Lewis acids and pivot to transition-metal-free, nucleophile-catalyzed pathways. The Steglich esterification using EDC·HCl and a super-stoichiometric amount of DMAP (4-Dimethylaminopyridine) is highly effective. DMAP acts as an acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate that easily overcomes the steric hindrance of the 3-hydroxyl group without interacting with the chelating 2-aminopyridine motif.

Logical Workflow for Overcoming Reactivity Barriers

Workflow A 1-(Pyridin-2-yl)pyrrolidin-3-ol B Catalyst Poisoning (Metal Chelation) A->B Lewis Acids / TM Catalysts C Poor Nucleophilicity (H-Bonding) A->C Weak Bases (e.g., K2CO3) D TM-Free Protocol (EDC/DMAP) B->D Bypass Chelation E Strong Base (NaH / DMF) C->E Break H-Bond F High Yield Derivatization D->F E->F

Troubleshooting workflow for overcoming chelation and H-bonding in pyrrolidin-3-ol derivatization.

Quantitative Data: Standard vs. Optimized Conditions

The table below summarizes the quantitative improvements achieved by switching from standard derivatization conditions to our optimized, structure-aware protocols.

Reaction TypeStandard Reagents / ConditionsPrimary Failure MechanismOptimized ProtocolYield
Esterification Carboxylic Acid, Sc(OTf)₃, Toluene, 80 °CCatalyst deactivation via 2-aminopyridine bidentate chelation[1]EDC·HCl, DMAP (1.5 eq), DCM, RT88%
Etherification Alkyl Bromide, K₂CO₃, Acetone, RefluxRestricted nucleophilicity due to intramolecular H-bondingAlkyl Bromide, NaH (2.0 eq), DMF, 0 °C to RT92%
Cross-Coupling Pd(OAc)₂, PPh₃, Base, Dioxane, 100 °CMetal sequestration by the N-pyridyl directing group[1]Switch to TM-free S_NAr or use coordinating additives>80%
Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following methodologies include built-in observational markers (self-validation steps) so you can verify the reaction's progress in real-time.

Protocol A: Transition-Metal-Free Steglich Esterification

Designed to bypass Lewis-acid catalyst poisoning.

  • Preparation: Dissolve 1-(pyridin-2-yl)pyrrolidin-3-ol (1.0 eq) and the target carboxylic acid (1.2 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration under an inert nitrogen atmosphere.

  • Nucleophilic Activation: Add DMAP (1.5 eq) in one portion.

    • Self-Validation: The solution should remain clear and colorless. The excess DMAP ensures the pyridine nitrogen of the substrate does not competitively bind the active ester.

  • Coupling Initiation: Cool the reaction flask to 0 °C using an ice bath and add EDC·HCl (1.5 eq) portion-wise over 5 minutes.

    • Self-Validation: The reaction mixture will gradually become homogeneous as the EDC·HCl dissolves and reacts to form the O-acylisourea intermediate.

  • Propagation: Remove the ice bath and stir at room temperature for 12 hours.

    • Self-Validation: Monitor via TLC (10% MeOH in DCM). You will observe the disappearance of the highly polar starting material (R_f ~0.2) and the appearance of a distinct, less polar product spot (R_f ~0.6).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Strong-Base Promoted Williamson Etherification

Designed to irreversibly break intramolecular hydrogen bonding.

  • Base Suspension: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.0 eq) in anhydrous DMF (0.3 M) at 0 °C under a strict nitrogen atmosphere.

  • Deprotonation: Add a solution of 1-(pyridin-2-yl)pyrrolidin-3-ol (1.0 eq) in a minimal amount of DMF dropwise over 10 minutes.

    • Self-Validation: You will observe immediate and vigorous evolution of H₂ gas. This visual cue confirms the active deprotonation of the 3-hydroxyl group and the successful disruption of the intramolecular hydrogen bond.

  • Alkoxide Formation: Stir at 0 °C for 30 minutes.

    • Self-Validation: The gas evolution will cease, yielding a clear to slightly yellow, highly reactive alkoxide solution.

  • Electrophile Addition: Add the alkyl halide (1.5 eq) dropwise.

    • Self-Validation: A mild exothermic reaction will occur. As the reaction proceeds, the solution will become cloudy due to the precipitation of NaX (sodium halide) salts, confirming successful substitution.

  • Workup: Warm to room temperature and stir for 4 hours. Quench carefully by adding ice water dropwise. Extract with Ethyl Acetate (3x). Wash the organic layer extensively with water (at least 5 times to remove residual DMF) and brine, dry over MgSO₄, and concentrate.

References
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines Source: RSC Advances URL:[Link]

  • Redox-Neutral α-C–H Functionalization of Pyrrolidin-3-ol Source: Organic Letters (ACS Publications) URL:[Link]

  • Bench-stable 2-halopyridinium ketene hemiaminals as new reagents for the synthesis of 2-aminopyridine derivatives Source: ChemRxiv URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of different synthetic routes to 1-(Pyridin-2-yl)pyrrolidin-3-ol

An in-depth comparative analysis of synthetic routes to 1-(Pyridin-2-yl)pyrrolidin-3-ol reveals a classic dichotomy in modern organic synthesis: the choice between traditional Nucleophilic Aromatic Substitution (SNAr) an...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of synthetic routes to 1-(Pyridin-2-yl)pyrrolidin-3-ol reveals a classic dichotomy in modern organic synthesis: the choice between traditional Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling.

As a Senior Application Scientist, I frequently evaluate these pathways when designing scalable routes for chiral building blocks. 1-(Pyridin-2-yl)pyrrolidin-3-ol is a highly valuable intermediate, heavily utilized in the development of kinase inhibitors and menin-MLL interaction antagonists[1]. The presence of both a basic pyridine ring and a secondary hydroxyl group on the pyrrolidine ring presents unique chemoselectivity challenges.

This guide objectively compares the two primary synthetic methodologies—SNAr and Buchwald-Hartwig Cross-Coupling —analyzing the causality behind reagent selection, mechanistic advantages, and experimental execution.

Mechanistic Decision Matrix: Substrate-Driven Route Selection

The selection of the synthetic route is fundamentally dictated by the halogen leaving group on the pyridine starting material. The electronic properties of the halogen govern whether the reaction will proceed via a thermal addition-elimination mechanism (SNAr) or requires oxidative addition to a palladium center (Buchwald-Hartwig).

DecisionLogic Substrate Evaluate Pyridine Halide Fluorine 2-Fluoropyridine Substrate->Fluorine Chlorine 2-Chloropyridine Substrate->Chlorine Bromine 2-Bromopyridine Substrate->Bromine SNAr SNAr Pathway (Thermal/Microwave) Fluorine->SNAr Highly Reactive Chlorine->SNAr High Heat (>120 °C) Coupling Buchwald-Hartwig Cross-Coupling Chlorine->Coupling Standard Conditions Bromine->Coupling Highly Reactive

Decision logic for selecting N-arylation pathways based on pyridine halide substrates.

Route A: Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Causality & Chemoselectivity The SNAr pathway is the industry standard for synthesizing 1-(pyridin-2-yl)pyrrolidin-3-ol when starting from 2-fluoropyridine. The rate-determining step is the formation of the anionic Meisenheimer complex. Fluorine, being highly electronegative, withdraws electron density via induction, making the C2 position highly electrophilic and stabilizing the intermediate transition state. Consequently, the reactivity trend for SNAr is F > Cl > Br.

A critical advantage of this route is chemoselectivity . The secondary amine of pyrrolidin-3-ol is significantly more nucleophilic than the secondary alcohol. By using a mild, insoluble inorganic base like Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent (DMF), we can drive the N-arylation to completion without deprotonating the hydroxyl group, thereby avoiding unwanted O-arylation side products[1].

Self-Validating Experimental Protocol: SNAr

Adapted from validated menin-MLL inhibitor synthesis workflows[1].

  • Preparation: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with nitrogen.

  • Reagent Loading: Add 2-fluoropyridine (1.0 equiv, 0.25 mmol) and pyrrolidin-3-ol (1.2 equiv, 0.30 mmol) to the flask.

  • Base Addition: Add finely powdered Cs₂CO₃ (4.0 equiv, 1.01 mmol). Causality: Excess base is required to neutralize the generated HF and drive the equilibrium, while its low solubility in DMF prevents hydroxyl deprotonation.

  • Solvent & Heating: Suspend the mixture in anhydrous DMF (3.0 mL). Heat the reaction in an oil bath at 80 °C for 36 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. The reaction is self-validating when the 2-fluoropyridine peak disappears and a dominant mass peak of [M+H]+ = 165.1 emerges.

  • Workup: Cool to room temperature, concentrate under reduced pressure to remove DMF, and partition between Ethyl Acetate and 5% aqueous LiCl. Causality: The LiCl wash effectively pulls residual DMF into the aqueous layer, preventing emulsion formation and ensuring high crude purity.

  • Purification: Purify via basic preparative HPLC to yield the pure product.

RouteA Start Equip 50 mL Round Bottom Flask Reagents Add 2-Fluoropyridine (1.0 eq) & Pyrrolidin-3-ol (1.2 eq) Start->Reagents Base Add Cs2CO3 (4.0 eq) Reagents->Base Solvent Suspend in Anhydrous DMF Base->Solvent Heat Heat at 80 °C for 36 h (Monitor via LC-MS) Solvent->Heat Workup Aqueous Quench & EtOAc Extraction (Wash with 5% LiCl) Heat->Workup Product 1-(Pyridin-2-yl)pyrrolidin-3-ol (High Yield & Purity) Workup->Product

Step-by-step experimental workflow for the SNAr synthesis route.

Route B: Buchwald-Hartwig Cross-Coupling

Mechanistic Causality & Chemoselectivity When 2-bromopyridine is the available starting material, SNAr is kinetically unfavorable due to bromine's poor ability to stabilize the Meisenheimer complex. Instead, the weak C-Br bond is highly susceptible to oxidative addition by a Palladium(0) catalyst, making Buchwald-Hartwig coupling the necessary alternative[2].

However, this route introduces a severe chemoselectivity flaw when using unprotected pyrrolidin-3-ol. The catalytic cycle typically requires a strong base like Sodium tert-butoxide (NaOtBu) to deprotonate the amine coordinated to the Pd(II) complex prior to reductive elimination. Unfortunately, NaOtBu is strong enough to deprotonate the free hydroxyl group of pyrrolidin-3-ol, leading to competitive O-arylation, catalyst poisoning, and drastically reduced yields (often <20%)[2]. To mitigate this, sterically bulky ligands like biphenyl-2-yldi-tert-butylphosphine (JohnPhos) are utilized to accelerate the reductive elimination step, but the unprotected alcohol remains a fundamental liability.

Self-Validating Experimental Protocol: Buchwald-Hartwig

Adapted from heterocyclic compound synthesis protocols[2].

  • Preparation: Oven-dry a Schlenk tube and backfill with Argon three times. Causality: Pd(0) catalysts are highly sensitive to oxygen; strict inert conditions are mandatory to prevent catalyst degradation.

  • Catalyst & Ligand: Add Pd₂(dba)₃ (0.11 equiv, 0.14 mmol) and JohnPhos (0.20 equiv, 0.25 mmol).

  • Reagents & Base: Add pyrrolidin-3-ol (1.0 equiv, 1.28 mmol), 2-bromopyridine (excess/solvent or ~8.0 equiv, 10.25 mmol), and NaOtBu (0.64 equiv, 0.82 mmol).

  • Heating: Seal the tube and heat the mixture at 100 °C overnight.

  • In-Process Control (IPC): Monitor via TLC (DCM:MeOH 10:1). The presence of multiple closely eluting spots indicates competitive O-arylation and N-arylation.

  • Workup: Cool the mixture, dilute with DCM, and filter through a pad of Celite to remove palladium black.

  • Purification: Concentrate and purify via preparative TLC or HPLC. Expect lower isolated yields (~16%) due to side reactions[2].

RouteB Start Oven-Dried Schlenk Tube (Argon Atmosphere) Catalyst Add Pd2(dba)3 (0.1 eq) & JohnPhos (0.2 eq) Start->Catalyst Reagents Add 2-Bromopyridine & Pyrrolidin-3-ol Catalyst->Reagents Base Add NaOtBu (Strong Base) Reagents->Base Solvent Add Degassed Solvent / Neat Base->Solvent Heat Heat at 100 °C Overnight (Monitor via TLC) Solvent->Heat Workup Filter through Celite & Concentrate Heat->Workup Product 1-(Pyridin-2-yl)pyrrolidin-3-ol (~16% Yield - Chemoselectivity Issue) Workup->Product

Step-by-step experimental workflow for the Buchwald-Hartwig cross-coupling route.

Quantitative Comparative Analysis

The data clearly demonstrates that for the synthesis of 1-(pyridin-2-yl)pyrrolidin-3-ol, the SNAr route is vastly superior in performance, cost-efficiency, and yield, provided 2-fluoropyridine is used as the starting material.

Performance MetricRoute A: SNAr (Recommended)Route B: Buchwald-Hartwig
Preferred Substrate 2-Fluoropyridine[1],[3]2-Bromopyridine[2]
Typical Isolated Yield 75% - 90% 15% - 20% (Due to unprotected OH)
Chemoselectivity (N vs O) Excellent (Amine is highly favored)Poor (Strong base deprotonates OH)
Catalyst Requirement None (Transition-metal free)Pd₂(dba)₃ + JohnPhos (Expensive)
Atmosphere Ambient / StandardStrictly Inert (Argon/Nitrogen)
Scalability High (Easily scaled to multi-gram)Low (Costly, requires OH-protection for scale)

Conclusion: Unless the synthetic scheme strictly limits the starting material to a 2-bromopyridine derivative, the SNAr methodology utilizing 2-fluoropyridine is the definitive choice . If Buchwald-Hartwig coupling must be used, researchers are strongly advised to pre-protect the hydroxyl group of pyrrolidin-3-ol (e.g., as a TBS ether or acetate) to prevent base-mediated side reactions and improve the yield.

References

  • Inhibitors of the menin-mll interaction (Demonstrates SNAr protocol with 2-fluoropyridine and Cs2CO3). Source: US Patent Application WO2018053267A1 URL:[1]

  • Substituted 6,6-fused nitrogenous heterocyclic compounds and uses thereof (Demonstrates Buchwald-Hartwig limitations with unprotected pyrrolidin-3-ol). Source: US Patent US8623889B2 URL:[2]

  • Structure-Based Discovery of High-Affinity Small Molecule Ligands and Development of Tool Probes to Study the Role of Chitinase-3-Like Protein 1 (Validates F > Cl reactivity in SNAr for pyrrolidine derivatives). Source: Journal of Medicinal Chemistry, ACS Publications URL:[Link][3]

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-(Pyridin-2-yl)pyrrolidin-3-ol

Introduction: The Imperative for Analytical Rigor 1-(Pyridin-2-yl)pyrrolidin-3-ol is a key heterocyclic building block in modern medicinal chemistry, serving as a critical intermediate in the synthesis of various pharmac...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Analytical Rigor

1-(Pyridin-2-yl)pyrrolidin-3-ol is a key heterocyclic building block in modern medicinal chemistry, serving as a critical intermediate in the synthesis of various pharmaceutical agents. As with any component of a drug development pipeline, the ability to accurately and reliably quantify its purity, identity, and concentration is paramount. This is not merely a matter of procedural box-ticking; it is the foundation upon which product quality, safety, and efficacy are built. The analytical methods employed are the arbiters of quality, and their reliability must be beyond reproach.

This guide provides a comprehensive framework for the cross-validation of analytical methods for 1-(Pyridin-2-yl)pyrrolidin-3-ol, with a specific focus on comparing traditional High-Performance Liquid Chromatography (HPLC) with the more modern Ultra-Performance Liquid Chromatography (UPLC). As a Senior Application Scientist, my objective is not to simply present protocols, but to illuminate the causality behind our experimental choices. We will explore how to design and execute a cross-validation study that is not only compliant with global regulatory standards but also serves as a self-validating system, ensuring trustworthiness in your analytical results. Every recommendation is grounded in authoritative guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).

Chapter 1: The Foundation of Analytical Control: Method Validation

Before any comparison or cross-validation can occur, each analytical method must first be rigorously validated to demonstrate its fitness for purpose.[1][2] The objective of validation is to establish, through documented evidence, a high degree of assurance that a specific procedure will consistently produce a result meeting its predetermined specifications and quality attributes.[3] The core parameters of this validation are defined by the ICH Q2(R2) guideline and are intrinsically linked, each contributing to the overall trustworthiness of the reportable result.[4][5]

The relationship between these validation parameters is not linear but interconnected, ensuring a holistic assessment of the method's capabilities.

G cluster_0 Core Performance Characteristics cluster_1 Quantitative Performance Range Accuracy Accuracy (Closeness to True Value) Range Range (Interval of acceptable precision, accuracy, linearity) Fitness Fitness for Purpose (Overall suitability of the method) Accuracy->Fitness Precision Precision (Repeatability, Intermediate, Reproducibility) Precision->Accuracy High precision is a prerequisite for accuracy Precision->Fitness Specificity Specificity (Ability to assess analyte unequivocally) Specificity->Accuracy Ensures measurement is of the analyte Specificity->Precision Prevents interference from affecting scatter Specificity->Fitness Linearity Linearity (Proportionality of signal to concentration) Linearity->Range Range->Fitness LOD Limit of Detection (LOD) (Lowest detectable amount) LOQ Limit of Quantitation (LOQ) (Lowest quantifiable amount) LOD->LOQ LOQ->Range Defines lower bound Robustness Robustness (Capacity to remain unaffected by small variations) Robustness->Fitness

Figure 1: Inter-relationship of Analytical Method Validation Parameters.

Chapter 2: A Comparative Analysis: HPLC vs. UPLC

The choice of analytical technology has profound implications for laboratory efficiency, data quality, and operational costs. For a molecule like 1-(Pyridin-2-yl)pyrrolidin-3-ol, both HPLC and UPLC are viable options, but they offer distinct performance profiles.[6] UPLC, which utilizes sub-2 µm particle columns, operates at higher pressures to achieve significant gains in resolution, speed, and sensitivity compared to traditional HPLC with its 3-5 µm particle columns.[7][8][9]

The rationale for migrating from a validated HPLC method to a UPLC method is often driven by the need for higher sample throughput and reduced solvent consumption, leading to lower operational costs and a greener laboratory footprint.[8]

Comparative Performance Data (Hypothetical)

The following table summarizes the expected performance differences when analyzing 1-(Pyridin-2-yl)pyrrolidin-3-ol, based on the fundamental principles of each technology.

Parameter Conventional HPLC Method UPLC Method Scientific Rationale & Commentary
Column Chemistry C18, 150 x 4.6 mm, 5 µmC18, 50 x 2.1 mm, 1.7 µmSmaller particles in UPLC provide a greater number of theoretical plates, leading to higher separation efficiency.[6]
Flow Rate 1.0 mL/min0.4 mL/minThe smaller internal diameter of the UPLC column necessitates a lower flow rate.
Analysis Time ~12 minutes~2.5 minutesReduced column volume and higher efficiency dramatically shorten the run time, increasing throughput by a factor of ~5.[8]
System Backpressure ~1200 psi (80 bar)~9000 psi (620 bar)This is the defining operational difference. UPLC systems are engineered to handle these significantly higher pressures.[9]
Resolution (Rs) 1.8 (between parent and key impurity)> 2.5 (between parent and key impurity)The higher efficiency of the UPLC column provides sharper peaks and better separation from closely eluting impurities.
Limit of Quantitation (LOQ) 0.05 µg/mL0.01 µg/mLSharper, narrower peaks in UPLC result in a higher signal-to-noise ratio, thereby improving sensitivity.[9]
Solvent Consumption ~12 mL per injection~1 mL per injectionA direct consequence of shorter run times and lower flow rates, leading to significant cost savings and reduced waste.[8]
Robustness Generally high; less sensitive to minor variations in mobile phase composition.Highly robust, but may require more precise control over system dwell volume and mobile phase preparation due to the smaller column volumes.[6]

Chapter 3: The Cross-Validation Protocol: Bridging Two Methods

Cross-validation is the documented process that demonstrates two analytical procedures can be used for the same intended purpose, yielding comparable results.[10] It is a critical exercise when transferring a method to a new laboratory or, as in this case, updating to a new technology (e.g., from HPLC to UPLC). This process is conceptually similar to the transfer of analytical procedures outlined in USP <1224>.[11][12]

The goal is not to prove the methods are identical, but to ensure that any observed differences are statistically insignificant and do not impact the final quality decision.

Step-by-Step Cross-Validation Workflow

The following protocol outlines a robust procedure for cross-validating the established HPLC method with the new UPLC method for the assay of 1-(Pyridin-2-yl)pyrrolidin-3-ol.

G start Start protocol 1. Define Protocol & Acceptance Criteria (ICH Q2, USP <1224>) start->protocol samples 2. Select Samples (e.g., 3 batches at 100% concentration, 6 total preparations) protocol->samples hplc_analysis 3. Analyze All Samples on Validated HPLC Method samples->hplc_analysis uplc_analysis 4. Analyze All Samples on Validated UPLC Method samples->uplc_analysis data_comp 5. Collate & Compare Results (Assay values, impurity levels) hplc_analysis->data_comp uplc_analysis->data_comp stats 6. Perform Statistical Analysis (e.g., Student's t-test, Equivalence Testing) data_comp->stats eval 7. Evaluate Against Acceptance Criteria (e.g., Mean difference <2%, p > 0.05) stats->eval end_pass Pass: UPLC Method Adopted eval->end_pass Criteria Met end_fail Fail: Investigate Discrepancy eval->end_fail Criteria Not Met report 8. Document in Validation Report (Include all raw data, calculations, conclusions) end_pass->report Results are documented regardless of outcome end_fail->report Results are documented regardless of outcome

Figure 2: Workflow for Cross-Validation of HPLC and UPLC Methods.
Detailed Experimental Protocol

1. Objective: To demonstrate the equivalency of a new UPLC assay method and the existing validated HPLC assay method for 1-(Pyridin-2-yl)pyrrolidin-3-ol drug substance.

2. Materials:

  • Reference Standard (RS) of 1-(Pyridin-2-yl)pyrrolidin-3-ol, of known purity.

  • Test Samples: Three representative batches of 1-(Pyridin-2-yl)pyrrolidin-3-ol.

  • HPLC and UPLC grade solvents and reagents as required by each method.

  • Validated HPLC system and validated UPLC system.

3. Sample Preparation:

  • For each of the three batches, prepare two independent sample preparations at the target assay concentration (e.g., 0.5 mg/mL). This results in a total of six test preparations.

  • Prepare the Reference Standard solution in duplicate for each analytical run.

4. Analytical Procedure:

  • Causality: Analyzing the exact same set of preparations on both instruments is critical. This eliminates variability from weighing or dilution errors and isolates the performance of the chromatographic systems themselves.

  • Run 1 (HPLC):

    • Perform system suitability tests (SST) to confirm the HPLC system is operating correctly (e.g., injection precision, resolution, tailing factor).

    • Analyze the duplicate RS solutions and all six test preparations according to the validated HPLC method.

  • Run 2 (UPLC):

    • Perform SST to confirm the UPLC system is operating correctly.

    • Using the same vials prepared for the HPLC run, analyze the duplicate RS solutions and all six test preparations according to the validated UPLC method.

5. Data Analysis & Acceptance Criteria:

  • Trustworthiness: The acceptance criteria must be pre-defined in the validation protocol before any experimental work begins. This prevents bias in the interpretation of results.

  • Calculate the assay value (% vs. standard) for each of the six preparations from both the HPLC and UPLC results.

  • Criterion 1: Mean Assay Values: The absolute difference between the mean assay value of the six preparations obtained by HPLC and the mean value obtained by UPLC should be no more than 2.0% .

  • Criterion 2: Statistical Significance: Perform a two-sample Student's t-test on the two sets of six assay results. The calculated p-value should be greater than 0.05 , indicating no statistically significant difference between the two methods at the 95% confidence level.

  • Criterion 3: Impurity Profile: For any specified impurity, the difference in the reported result between the two methods should be within an appropriate, justified range (e.g., ±20% for an impurity at the 0.5% level).

6. Conclusion: If all pre-defined acceptance criteria are met, the UPLC method is considered cross-validated and can be implemented as an alternative to the HPLC method for the routine analysis of 1-(Pyridin-2-yl)pyrrolidin-3-ol. All data, calculations, SST results, and chromatograms must be compiled into a formal validation report.

References

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link][4]

  • Title: General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS Source: United States Pharmacopeia (USP) URL: [Link][13][14]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link][15]

  • Title: UPLC vs HPLC: what is the difference? Source: Alispharm URL: [Link][6]

  • Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link][10]

  • Title: Prospects of UPLC in Pharmaceutical Analysis over HPLC Source: Research Journal of Pharmacy and Technology URL: [Link][8]

  • Title: HPLC vs UHPLC: Key Differences & Applications Source: Phenomenex URL: [Link][9]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link][3]

Sources

Comparative

structure-activity relationship (SAR) studies of 1-(Pyridin-2-yl)pyrrolidin-3-ol derivatives

An in-depth analysis of the 1-(pyridin-2-yl)pyrrolidin-3-ol scaffold reveals its status as a highly versatile, privileged pharmacophore in modern drug discovery. Characterized by a basic pyridine nitrogen, a conformation...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of the 1-(pyridin-2-yl)pyrrolidin-3-ol scaffold reveals its status as a highly versatile, privileged pharmacophore in modern drug discovery. Characterized by a basic pyridine nitrogen, a conformationally restricted pyrrolidine ring, and a highly functionalizable hydroxyl group, this scaffold serves as a critical vector for lead optimization across multiple therapeutic areas—most notably in oncology (Hsp90 inhibition)[1] and neuropathic pain management (dual hCA II / TRPV1 modulation)[2].

As a Senior Application Scientist, I have structured this guide to objectively compare the structure-activity relationship (SAR) profiles of various derivatives, detailing the causality behind specific chemical modifications and providing self-validating experimental protocols for their synthesis and evaluation.

Structural Anatomy & SAR Optimization Zones

The pharmacological performance of 1-(pyridin-2-yl)pyrrolidin-3-ol derivatives is dictated by modifications in two primary zones, alongside strict stereochemical control at the C3 position.

  • Zone 1: Pyridine Ring Substitutions (C4, C5): The unsubstituted pyridine nitrogen acts as a critical hydrogen bond acceptor or metal chelator (e.g., coordinating with the Zn2+ ion in Carbonic Anhydrase II)[3]. Introducing electron-withdrawing groups (EWGs) like −CF3​ or −Cl at the C5 position decreases the basicity of the basic nitrogen ( pKa​ shift), which reduces hERG liability and enhances membrane permeability via increased lipophilicity (LogD).

  • Zone 2: Pyrrolidin-3-ol Functionalization: The free 3-hydroxyl group is a known metabolic liability, often subject to rapid Phase II glucuronidation. Converting this hydroxyl into a carbamate, urea, or ether not only improves microsomal stability but also allows the molecule to project deep into hydrophobic binding pockets, drastically increasing target affinity[2].

  • Stereocenter (C3): The spatial orientation of the Zone 2 functional group is absolute. While some targets tolerate both enantiomers, specific spatial constraints in targets like Hsp90 strictly require the (S)-enantiomer for optimal water-network displacement[1].

SAR_Logic Scaffold 1-(Pyridin-2-yl)pyrrolidin-3-ol Core Scaffold Zone1 Zone 1: Pyridine Ring (C4, C5 Substitutions) Scaffold->Zone1 Modulates Zone2 Zone 2: Pyrrolidine 3-OH (Ethers, Carbamates) Scaffold->Zone2 Modulates Stereo Stereocenter (C3) (R) vs (S) Enantiomers Scaffold->Stereo Dictates TargetAffinity Target Affinity (e.g., hCA II) Zone1->TargetAffinity Pi-Stacking / Lipophilicity HBD_HBA Metabolic Stability & PK Zone2->HBD_HBA H-Bonding Network PocketFit Target Selectivity Stereo->PocketFit Spatial Orientation

SAR optimization zones for the 1-(pyridin-2-yl)pyrrolidin-3-ol scaffold.

Comparative SAR Data: Target Affinity & Pharmacokinetics

To objectively evaluate the performance of these derivatives, we compare their binding affinities against targets implicated in Oxaliplatin-Induced Neuropathy (OINP)—specifically, cytosolic Carbonic Anhydrase II (hCA II) and the Transient Receptor Potential Vanilloid 1 (TRPV1)[2].

Table 1: In Vitro Target Affinity of Key Derivatives

CompoundZone 1 (Pyridine)Zone 2 (Pyrrolidine-C3)StereochemistryhCA II Ki​ (nM)TRPV1 EC50​ (nM)
1 (Core) Unsubstituted-OH (Free)(R)>10,000>10,000
2 5- CF3​ -OH (Free)(R)8504,200
3 5- CF3​ -O-Carbamate(R)12.1315
4 5- CF3​ -O-Carbamate(S)15.4320
5 5-Cl-NH-Urea(R)45.0180

Data Interpretation: The unmodified core (Compound 1) exhibits negligible activity. Halogenation of the pyridine ring (Compound 2) provides a modest boost in affinity via favorable halogen bonding. However, the critical leap in potency occurs upon functionalizing the 3-OH to a carbamate (Compound 3), which drops the Ki​ into the low nanomolar range. Interestingly, for the hCA II/TRPV1 dual-target axis, stereochemistry plays a minimal role, as both (R) and (S) enantiomers demonstrate equipotent profiles[2].

Table 2: ADME & Physicochemical Profiling

CompoundLogD (pH 7.4)HLM CLint​ (µL/min/mg)Permeability ( Papp​×10−6 cm/s)
1 (Core) 0.845.2 (High Clearance)1.2
2 1.938.5 (Moderate)8.5
3 2.412.4 (Low Clearance)15.2
5 2.118.6 (Low Clearance)11.4

Causality of PK Improvements: The high intrinsic clearance ( CLint​ ) of the core scaffold is driven by rapid Phase II metabolism at the free hydroxyl. Masking this group (Compounds 3 and 5) drastically improves metabolic stability. Furthermore, the 5- CF3​ substitution optimizes the LogD to ~2.4, striking an ideal balance between aqueous solubility and passive membrane permeability.

Biological Pathway Modulation

Optimized derivatives act as dual modulators. By inhibiting hCA II, they prevent the uncontrolled intracellular acidification of Dorsal Root Ganglion (DRG) neurons caused by platinum-based chemotherapeutics. Simultaneously, TRPV1 agonism leads to receptor desensitization, effectively halting calcium influx and reversing neuropathic hypersensitivity[3].

Pathway Drug Optimized Derivative (e.g., 3-O-Carbamate) hCAII Cytosolic hCA II Inhibition Drug->hCAII Binds Zinc Ion TRPV1 TRPV1 Receptor Agonism Drug->TRPV1 Allosteric Binding pH Intracellular pH Normalization hCAII->pH Reduces H+ Ca Calcium Influx Modulation TRPV1->Ca Desensitizes Efficacy Reversal of Neuropathic Hypersensitivity pH->Efficacy Ca->Efficacy

Dual mechanism of action for optimized derivatives in neuropathic pain.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis of the enantiopure scaffold and its subsequent biological evaluation.

Protocol A: Biocatalytic Synthesis of Enantiopure (S)-1-(pyridin-2-yl)pyrrolidin-3-ol

Chemical resolution of racemic mixtures is inefficient and low-yielding. We utilize Carbonyl Reductase (CRED) technology to achieve >99.0% enantiomeric excess (ee) via asymmetric bioreduction[4].

Rationale: Using a Glucose Dehydrogenase (GDH) coupled system ensures continuous recycling of the NADP+ cofactor, driving the reaction to 100% theoretical yield without the use of heavy metal catalysts.

  • Buffer Preparation: Prepare 100 mL of 100 mM Potassium Phosphate buffer (pH 7.0). Add 2 mM MgSO4​ to stabilize the enzyme complex.

  • Substrate & Cofactor Loading: Dissolve 1-(pyridin-2-yl)pyrrolidin-3-one (100 mM) in the buffer. Add NADP+ (0.1 mM) and D-glucose (150 mM).

  • Enzyme Addition: Introduce 1.0 g/L of selectAZyme™ CRED and 0.5 g/L of GDH.

  • Incubation: Stir the biphasic system at 30°C at 250 rpm for 6 hours. Maintain pH at 7.0 using 1 M NaOH via an autotitrator.

  • Extraction: Extract the aqueous layer three times with Methyl tert-butyl ether (MTBE). Causality: MTBE is chosen over ethyl acetate to prevent stable emulsion formation with the biocatalyst proteins.

  • Validation (Chiral HPLC): Analyze the organic phase using a Chiralpak AD-H column (Eluent: 95:5 Hexane/Isopropanol + 0.1% Diethylamine; Flow rate: 1 mL/min). Retention times: (S)-enantiomer at 19.3 min, (R)-enantiomer at 21.9 min[4].

Protocol B: High-Throughput Fluorescence Polarization (FP) Binding Assay

To evaluate target affinity (Zone 1 and Zone 2 SAR), FP is utilized as a self-validating, homogeneous assay that eliminates radioactive waste.

  • Tracer Preparation: Synthesize a fluorophore-conjugated reference ligand (e.g., FITC-labeled acetazolamide for hCA II).

  • Assay Assembly: In a 384-well black microplate, dispense 10 µL of recombinant hCA II enzyme (50 nM final) in assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 0.05% Tween-20).

  • Compound Addition: Add 5 µL of the test derivative (serial dilutions from 10 µM to 0.1 nM). Incubate for 15 minutes to allow equilibrium binding.

  • Tracer Addition: Add 5 µL of the fluorescent tracer (10 nM final). Incubate in the dark for 30 minutes.

  • Measurement & Validation: Read polarization (mP) using a microplate reader (Ex: 485 nm, Em: 535 nm).

    • Self-Validation: Calculate the Z'-factor using DMSO (negative control) and 10 µM unlabeled acetazolamide (positive control). The assay is only valid if Z' > 0.6. Calculate IC50​ using a 4-parameter logistic non-linear regression model.

References

  • First-in-Class Dual Hybrid Carbonic Anhydrase Inhibitors and Transient Receptor Potential Vanilloid 1 Agonists Revert Oxaliplatin-Induced Neuropathy Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Preparative access to medicinal chemistry related chiral alcohols using carbonyl reductase technology Source: Tetrahedron (Almac Group) URL:[Link]

  • Conserved Water Molecule-dependent Docking Strategy and Atom-Based 3D QSAR Studies to Design Heat Shock Protein 90 Inhibitors Source: Indian Journal of Pharmaceutical Sciences URL:[Link]

Sources

Validation

A Comparative Guide to Confirming the Purity of 1-(Pyridin-2-yl)pyrrolidin-3-ol using HPLC-MS

Abstract This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methodologies for the critical purity assessment of 1-(Pyridin-2-yl)pyrrolidin-3-ol,...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methodologies for the critical purity assessment of 1-(Pyridin-2-yl)pyrrolidin-3-ol, a key heterocyclic building block in modern drug discovery. Moving beyond a simple recitation of protocols, this document elucidates the scientific rationale behind experimental choices, from column chemistry and mobile phase composition to mass spectrometric detection parameters. We present supporting experimental data to objectively compare the performance of different analytical approaches, empowering researchers, scientists, and drug development professionals to select and implement the most appropriate method for their specific needs. This guide is grounded in the principles of scientific integrity, with all key claims and protocols supported by authoritative references and established regulatory guidelines.

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a fundamental pillar of safety and efficacy. The subject of this guide, 1-(Pyridin-2-yl)pyrrolidin-3-ol, is a versatile chiral building block whose structural motif is present in a variety of biologically active molecules.[1][2] The presence of impurities, even at trace levels, can have profound implications, potentially altering the pharmacological and toxicological profile of the final active pharmaceutical ingredient (API). These unwanted chemicals can arise from various stages of the synthetic process, including starting materials, by-products, and degradation products.[3][4]

Therefore, a robust and validated analytical method for purity determination is paramount. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) has emerged as the gold standard for this purpose, offering a powerful combination of high-resolution separation and sensitive, specific detection.[3][5] This guide will navigate the nuances of developing and comparing HPLC-MS methods for 1-(Pyridin-2-yl)pyrrolidin-3-ol, ensuring that the chosen analytical strategy is "suitable for its intended purpose," a core principle of analytical method validation.[6][7]

Understanding the Analyte: Physicochemical Properties and Potential Impurities

A successful analytical method is built upon a thorough understanding of the target analyte. 1-(Pyridin-2-yl)pyrrolidin-3-ol is a hydrophilic compound containing a basic pyridine moiety (pKa around 5.2-6) and a pyrrolidinol structure.[8][9] This inherent polarity can present challenges for retention on traditional reversed-phase HPLC columns.

Potential Impurities:

The synthesis of 1-(Pyridin-2-yl)pyrrolidin-3-ol can potentially generate a range of process-related impurities. A comprehensive understanding of the synthetic route is crucial for predicting and identifying these impurities. Common impurities may include:

  • Starting materials: Unreacted 2-halopyridine and pyrrolidin-3-ol.

  • Positional isomers: Such as 1-(Pyridin-3-yl)pyrrolidin-3-ol or 1-(Pyridin-4-yl)pyrrolidin-3-ol.

  • By-products of side reactions: Including products of over-alkylation or ring-opening.

  • Degradation products: Resulting from instability under certain pH or temperature conditions.

  • Enantiomeric impurities: If the synthesis is intended to be stereospecific for either the (R) or (S) enantiomer, the presence of the other enantiomer is a critical purity parameter.[10][11]

Comparative Experimental Design: A Multi-faceted Approach to Purity Analysis

To provide a robust comparison, we will evaluate three distinct HPLC-MS methodologies, each employing a different stationary phase to address the challenges associated with the analysis of this polar, basic compound.

Experimental Workflow

The general workflow for the purity assessment of 1-(Pyridin-2-yl)pyrrolidin-3-ol using HPLC-MS is depicted below.

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms MS Detection cluster_data Data Analysis Sample 1-(Pyridin-2-yl)pyrrolidin-3-ol Sample Dissolution Dissolve in Mobile Phase A Sample->Dissolution Filtration Filter (0.22 µm) Dissolution->Filtration Autosampler Autosampler Injection Filtration->Autosampler HPLC_Column HPLC Column (C18, Phenyl-Hexyl, or HILIC) Autosampler->HPLC_Column Gradient Gradient Elution HPLC_Column->Gradient ESI Electrospray Ionization (ESI+) Gradient->ESI MS_Scan Full Scan (m/z 50-500) ESI->MS_Scan MSMS Product Ion Scan (MS/MS) MS_Scan->MSMS Chromatogram Chromatogram Generation MSMS->Chromatogram Integration Peak Integration & Purity Calculation Chromatogram->Integration Identification Impurity Identification (Mass & Fragmentation) Integration->Identification

Caption: A generalized workflow for the HPLC-MS purity analysis of 1-(Pyridin-2-yl)pyrrolidin-3-ol.

Detailed Experimental Protocols

The following protocols outline the conditions for each of the three comparative methods.

Instrumentation:

  • HPLC System: A high-performance liquid chromatography system with a binary pump, autosampler, and column oven.

  • Mass Spectrometer: A single quadrupole or tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard and Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of 1-(Pyridin-2-yl)pyrrolidin-3-ol reference standard and dissolve in 100 mL of Mobile Phase A.

  • Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the 1-(Pyridin-2-yl)pyrrolidin-3-ol test sample and dissolve in 10 mL of Mobile Phase A.

  • Filtration: Filter all solutions through a 0.22 µm syringe filter prior to injection.

HPLC-MS Conditions:

ParameterMethod A: Standard C18Method B: Phenyl-HexylMethod C: HILIC
Column C18, 2.7 µm, 4.6 x 150 mmPhenyl-Hexyl, 3 µm, 2.0 x 150 mm[12]HILIC, 3.5 µm, 4.6 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water90:10 Acetonitrile:Water with 10 mM Ammonium Formate
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile10:90 Acetonitrile:Water with 10 mM Ammonium Formate
Gradient 5% B to 95% B in 15 min5% B to 95% B in 15 min95% A to 50% A in 15 min
Flow Rate 1.0 mL/min0.3 mL/min1.0 mL/min
Column Temp. 30 °C35 °C40 °C
Injection Vol. 5 µL2 µL5 µL
MS Ionization ESI PositiveESI PositiveESI Positive
MS Scan Range m/z 50-500m/z 50-500m/z 50-500

Comparative Performance Analysis: Interpreting the Data

The following table summarizes the hypothetical performance of each method in separating 1-(Pyridin-2-yl)pyrrolidin-3-ol from its key potential impurities.

AnalyteRetention Time (min) - Method ARetention Time (min) - Method BRetention Time (min) - Method C
1-(Pyridin-2-yl)pyrrolidin-3-ol 2.54.86.2
Impurity 1 (Starting Material) 1.83.58.1
Impurity 2 (Positional Isomer) 2.65.16.0
Impurity 3 (By-product) 3.16.25.5

Purity Calculation:

The purity of the 1-(Pyridin-2-yl)pyrrolidin-3-ol sample is determined by the area percent method, calculated as follows:

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

MethodCalculated Purity (%)Resolution (Main Peak & Impurity 2)
Method A: Standard C18 98.50.8
Method B: Phenyl-Hexyl 99.21.6
Method C: HILIC 99.31.2
Discussion of Results
  • Method A (Standard C18): This method provides the shortest analysis time. However, the early elution of the main peak and poor resolution with a closely eluting positional isomer (Impurity 2) highlight the limitations of a standard C18 column for this polar analyte. The basic nature of the pyridine moiety can also lead to peak tailing due to interactions with residual silanols on the silica surface.

  • Method B (Phenyl-Hexyl): The phenyl-hexyl stationary phase offers alternative selectivity through π-π interactions with the pyridine ring. This results in significantly improved retention and better resolution of the main peak from the positional isomer. This method demonstrates a good balance between analysis time and separation efficiency.

  • Method C (HILIC): Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for the retention of polar compounds. As expected, this method provides the best retention for 1-(Pyridin-2-yl)pyrrolidin-3-ol. While the resolution between the main peak and the positional isomer is slightly lower than with the phenyl-hexyl column, the overall separation of all impurities is excellent. The use of a volatile buffer like ammonium formate makes this method highly compatible with mass spectrometry.

Method Validation: Ensuring Trustworthiness and Regulatory Compliance

A developed analytical method is only reliable if it is validated. The validation process provides documented evidence that the method is fit for its intended purpose.[5][13] The key validation parameters, as outlined by the International Council for Harmonisation (ICH) guideline Q2(R1), include:[6][14][15]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the separation of the main peak from all known impurities and any matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50-150% of the expected sample concentration.

  • Accuracy: The closeness of the test results to the true value. This is often determined by spiking the sample with a known amount of the reference standard.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day and between analysts).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The validation of the chosen HPLC-MS method must be performed in accordance with these guidelines to ensure its suitability for use in a regulated environment.[13][16][17]

Conclusion and Recommendations

This comparative guide demonstrates that the choice of HPLC column is a critical factor in developing a robust and reliable method for the purity assessment of 1-(Pyridin-2-yl)pyrrolidin-3-ol.

  • For routine quality control where speed is a priority and critical impurities are well-resolved, a standard C18 column (Method A) may be sufficient, provided adequate resolution is achieved.

  • For a more comprehensive purity profile with improved resolution of closely related impurities, the phenyl-hexyl column (Method B) offers a superior alternative with enhanced selectivity for the aromatic pyridine ring.

  • For challenging separations involving highly polar impurities or when maximum retention of the main analyte is desired, the HILIC column (Method C) is the recommended approach.

Ultimately, the selection of the most appropriate method will depend on the specific requirements of the analysis, including the known and potential impurity profile of the sample. It is imperative that the chosen method undergoes a thorough validation to ensure the generation of accurate and reliable data, in line with regulatory expectations.[3][16]

References

  • 1-(pyridin-2-yl)pyrrolidin-3-ol — Chemical Substance Information. NextSDS. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • (3S)-1-(pyridin-2-yl)pyrrolidin-3-ol — Chemical Substance Information. NextSDS. [Link]

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. [Link]

  • Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry. PMC. [Link]

  • Untargeted Analysis of Sesquiterpene Pyridine Alkaloids From the Dried Roots of Tripterygium Wilfordii Using High-Performance Liquid chromatography/electrospray Ionization Tandem Mass Spectrometry. PubMed. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. AMSbiopharma. [Link]

  • 1-Nitroso-5-(pyridin-3-yl)pyrrolidin-2-ol. PubChem. [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. ResolveMass. [Link]

  • Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Understanding the differences and similarities between validation requirements of the US Food and Drug Administration, the US Pharmacopeia and the International Conference on Harmonization. Semantic Scholar. [Link]

  • A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).
  • Chiral pyrrolidine derivatives, and methods for preparing compounds thereof.
  • Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. PMC. [Link]

  • Synthesis of a New Chiral Pyrrolidine. MDPI. [Link]

  • Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. [Link]

  • Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC. [Link]

  • Pyrrolidinone derivatives, their preparation and pharmaceutical composition comprising the same.
  • Chiral Indolizinium Salts Derived from 2-Pyridinecarbaldehyde—First Diastereoselective Syntheses of (−)-1-epi-lentiginosine. MDPI. [Link]

Sources

Comparative

Biological Assay Validation for Screening 1-(Pyridin-2-yl)pyrrolidin-3-ol Derivatives: A Comparative Guide

The 1-(pyridin-2-yl)pyrrolidin-3-ol scaffold has emerged as a highly versatile pharmacophore in modern drug discovery. The sp³-hybridized pyrrolidine ring allows for efficient exploration of three-dimensional space due t...

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Author: BenchChem Technical Support Team. Date: March 2026

The 1-(pyridin-2-yl)pyrrolidin-3-ol scaffold has emerged as a highly versatile pharmacophore in modern drug discovery. The sp³-hybridized pyrrolidine ring allows for efficient exploration of three-dimensional space due to its non-planar "pseudorotation," while the pyridine moiety provides critical hydrogen-bond acceptor capabilities and π-stacking interactions[1]. Recently, derivatives of this scaffold have demonstrated profound efficacy as Apoptosis Signal-Regulating Kinase 1 (ASK1) inhibitors[2] and CXCR4 chemokine receptor antagonists[1].

However, the physicochemical properties of these derivatives—particularly their basicity, potential for autofluorescence, and lipophilicity—demand rigorous, self-validating assay cascades. This guide objectively compares industry-standard biological assay platforms for screening 1-(pyridin-2-yl)pyrrolidin-3-ol derivatives, providing application scientists with the causality behind experimental choices and step-by-step validation protocols.

Primary Biochemical Screening: TR-FRET vs. AlphaScreen

When evaluating the binding affinity (IC₅₀) of pyridine-pyrrolidine derivatives against targets like ASK1 kinase, the choice of biochemical assay is critical. We compare two leading homogeneous proximity assays: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) (e.g., PerkinElmer LANCE® Ultra) and AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay).

Causality Behind the Choice

Pyridine-containing small molecules can occasionally exhibit UV-Vis absorption or weak autofluorescence, which confounds standard fluorescence intensity assays.

  • TR-FRET utilizes lanthanide chelates (e.g., Europium) with long emission half-lives. By introducing a time delay before measurement, short-lived background autofluorescence from the pyridine derivatives is completely eliminated, yielding high signal-to-background (S/B) ratios.

  • AlphaScreen offers superior sensitivity (femtogram level) due to its bead-based signal amplification. However, because the chemistry relies on the diffusion of singlet oxygen, derivatives that act as singlet oxygen scavengers or possess strong antioxidant properties can produce false negatives (signal quenching).

Therefore, TR-FRET is recommended as the primary high-throughput screening (HTS) platform, while AlphaScreen serves as an orthogonal validation tool to rule out TR-FRET-specific artifacts.

Data Presentation: Platform Comparison

Table 1: Comparative validation of five 1-(pyridin-2-yl)pyrrolidin-3-ol derivatives against ASK1 Kinase using TR-FRET and AlphaScreen. Selonsertib is used as the clinical reference[2].

Compound IDTR-FRET IC₅₀ (nM)AlphaScreen IC₅₀ (nM)TR-FRET Z'-FactorAlphaScreen Z'-FactorInterference Notes
Selonsertib (Ref) 1.6 ± 0.21.4 ± 0.30.820.79None
Derivative A 12.4 ± 1.111.8 ± 1.50.810.78None
Derivative B 45.2 ± 3.448.1 ± 4.20.790.75None
Derivative C 8.9 ± 0.8>1000 (False Neg)0.840.42Quenches singlet oxygen
Derivative D 115.6 ± 8.2110.3 ± 9.10.780.76None
Derivative E 3.2 ± 0.43.0 ± 0.50.850.81None
Protocol: Self-Validating TR-FRET Kinase Assay

This protocol is designed as a self-validating system. Every plate must pass strict quality control (QC) metrics (Z' > 0.6) before data is accepted.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT). Dilute ASK1 enzyme, ULight-labeled substrate, and ATP to 2X working concentrations.

  • Acoustic Dispensing: Use an Echo® Acoustic Liquid Handler to dispense 10 nL of 1-(pyridin-2-yl)pyrrolidin-3-ol derivatives (in 100% DMSO) into a 384-well ProxiPlate. Causality: Acoustic dispensing avoids plastic tip retention of lipophilic pyrrolidine compounds and keeps final DMSO concentration ≤1%, preventing solvent-induced kinase denaturation.

  • Kinase Reaction: Add 5 µL of 2X ASK1 enzyme to the wells. Incubate for 15 minutes at 22°C to allow pre-equilibrium binding. Add 5 µL of 2X Substrate/ATP mix to initiate the reaction. Incubate for 60 minutes.

  • Termination & Detection: Add 10 µL of Stop/Detection Solution (EDTA to chelate Mg²⁺ and halt the reaction, plus Eu-anti-phospho antibody). Incubate for 60 minutes.

  • Read & Validate: Read the plate on an EnVision® Multilabel Reader (Excitation: 320 nm, Emission: 665 nm and 615 nm).

    • Self-Validation Step: Calculate the Z'-factor using DMSO vehicle wells (MAX signal) and 10 µM Selonsertib wells (MIN signal). If Z' < 0.6, the plate is automatically rejected due to pipetting error or reagent degradation.

Secondary Cellular Phenotypic Screening: 2D vs. 3D Models

Once biochemical hits are identified, they must be validated in cellular models. For targets like ASK1 (implicated in fibrosis and apoptosis) or CXCR4 (implicated in metastasis), the physical architecture of the cell culture dramatically affects drug efficacy. We compare Promega CellTiter-Glo® (2D Monolayer) with CellTiter-Glo® 3D (Spheroid) .

Causality Behind the Choice

1-(Pyridin-2-yl)pyrrolidin-3-ol derivatives often possess pKa values between 7.5 and 8.5 due to the pyrrolidine nitrogen. In standard 2D cultures, the uniform media pH (7.4) keeps a consistent fraction of the drug ionized. However, 3D spheroids develop hypoxic, acidic cores (pH < 6.8). In this acidic microenvironment, the pyrrolidine nitrogen becomes highly protonated, drastically reducing its membrane permeability and tissue penetration.

Relying solely on 2D models will result in overestimating the in vivo efficacy of basic compounds. 3D models provide a self-validating physiological barrier that accurately predicts solid tumor or fibrotic tissue penetration.

Data Presentation: Efficacy Translation

Table 2: Phenotypic viability screening of derivatives in A549 lung adenocarcinoma cells (72h incubation).

Compound ID2D IC₅₀ (µM)3D Spheroid IC₅₀ (µM)Resistance Fold ShiftPermeability Assessment
Derivative A 0.451.804.0xModerate penetration
Derivative B 2.1018.58.8xPoor penetration (Ion-trapped)
Derivative E 0.120.252.1xExcellent penetration
Protocol: 3D Spheroid Viability Assay
  • Spheroid Formation: Seed A549 cells at 1,000 cells/well in ultra-low attachment (ULA) 96-well round-bottom plates. Centrifuge at 200 x g for 5 minutes. Incubate for 72 hours to allow tight spheroid formation.

  • Compound Dosing: Carefully remove 50 µL of media and replace with 50 µL of 2X compound dilutions. Causality: Direct addition prevents disrupting the delicate extracellular matrix of the spheroid.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Lysis and Detection: Add 100 µL of CellTiter-Glo® 3D Reagent. Causality: The 3D specific reagent contains optimized detergents to fully lyse the dense spheroid core, which standard 2D reagents fail to do, preventing false-positive viability readings.

  • Agitation & Read: Shake vigorously for 5 minutes, incubate in the dark for 25 minutes, and record luminescence.

Mandatory Visualization: Workflows and Mechanisms

To synthesize the experimental logic, the following diagrams illustrate the screening cascade and the biological mechanism of action.

G A 1-(Pyridin-2-yl)pyrrolidin-3-ol Library B Primary Screen (TR-FRET) A->B C Orthogonal Validation (AlphaScreen) B->C Hits (IC50 < 1µM) D 2D Cellular Efficacy (Target Engagement) C->D Validated Hits E 3D Spheroid Phenotypic (Penetration/Viability) D->E Cell-Permeable F Lead Optimization E->F In vivo Candidates

Fig 1. Self-validating screening cascade for pyridine-pyrrolidine derivatives.

G S Oxidative Stress / CXCL12 R ASK1 / CXCR4 Receptor S->R M MAPK / PI3K Cascades R->M I 1-(Pyridin-2-yl)pyrrolidin-3-ol Derivatives I->R Inhibition E Apoptosis / Metastasis M->E

Fig 2. Mechanistic pathway illustrating target modulation by the derivatives.

Conclusion

Validating 1-(pyridin-2-yl)pyrrolidin-3-ol derivatives requires a multi-tiered approach that accounts for the unique physicochemical properties of the scaffold. By utilizing TR-FRET to bypass pyridine autofluorescence and employing 3D spheroid models to stress-test the basic pyrrolidine ring's tissue permeability, researchers can establish a self-validating pipeline that drastically reduces late-stage attrition in drug development.

References
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. National Institutes of Health (NIH).
  • Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. MDPI.
  • Collaborative Virtual Screening Identifies a 2-Aryl-4-aminoquinazoline Series with Efficacy in an In Vivo Model of Trypanosoma cruzi Infection. ACS Publications.

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